tert-Butyl (3-formylphenyl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-formylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h4-8H,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUBPGIHGQWLAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587637 | |
| Record name | tert-Butyl (3-formylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176980-36-2 | |
| Record name | tert-Butyl (3-formylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(BOC-Amino)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Intermediate: A Technical Guide to tert-Butyl (3-formylphenyl)carbamate for Advanced Pharmaceutical Synthesis
Introduction: The Versatility of a Bifunctional Building Block
In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Key to this endeavor is the availability of versatile building blocks that offer both stability and selective reactivity. Tert-butyl (3-formylphenyl)carbamate, a bifunctional aromatic compound, has emerged as a strategic intermediate in the synthesis of a variety of pharmaceutical agents. Its structure, featuring a Boc-protected amine and a reactive aldehyde on a phenyl ring, allows for a stepwise and controlled elaboration of molecular complexity. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this compound, offering valuable insights for researchers, medicinal chemists, and process development scientists. The strategic placement of the formyl and protected amino functionalities makes this reagent a cornerstone in the synthesis of targeted therapeutics, including kinase inhibitors.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective and safe utilization. This compound is typically a solid at room temperature.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| Appearance | Solid |
| InChI Key | JEUBPGIHGQWLAJ-UHFFFAOYSA-N |
| SMILES String | O=CC1=CC(NC(OC(C)(C)C)=O)=CC=C1 |
Safety Profile:
This compound is classified as acutely toxic if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Synthesis of this compound: A Detailed Protocol
The most common and direct route to this compound is through the selective N-protection of 3-aminobenzaldehyde using di-tert-butyl dicarbonate (Boc₂O). The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1]
Reaction Scheme:
Caption: General scheme for the Boc protection of 3-aminobenzaldehyde.
Experimental Protocol:
This protocol is a representative procedure based on established methods for the Boc protection of aromatic amines.[2][3]
Materials:
-
3-Aminobenzaldehyde
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 3-aminobenzaldehyde (1.0 eq) in anhydrous THF or DCM (approximately 0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq).
-
Stir the solution at room temperature for 10-15 minutes.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Mechanism of Boc Protection:
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amino group on 3-aminobenzaldehyde attacks one of the carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected product, carbon dioxide, and tert-butoxide. The base (triethylamine) serves to neutralize the protonated amine formed during the reaction.[1]
Caption: Simplified mechanism of the Boc protection reaction.
Characterization and Spectroscopic Analysis
Confirmation of the structure and purity of the synthesized this compound is essential. The following are the expected characteristic spectroscopic data.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the aldehydic proton (~9.9 ppm), aromatic protons (in the range of 7.2-7.8 ppm), a singlet for the carbamate N-H proton, and a singlet for the nine equivalent protons of the tert-butyl group (~1.5 ppm). |
| ¹³C NMR | Resonances for the aldehydic carbonyl carbon (~192 ppm), the carbamate carbonyl carbon (~152 ppm), aromatic carbons, the quaternary carbon of the tert-butyl group (~81 ppm), and the methyl carbons of the tert-butyl group (~28 ppm). |
| IR (Infrared) Spectroscopy | Characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), C-H stretches of the aromatic ring and alkyl groups, a strong carbonyl stretch for the aldehyde (~1700 cm⁻¹), and a strong carbonyl stretch for the carbamate (~1720 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (221.25 g/mol ). |
Note: The exact chemical shifts and absorption frequencies may vary depending on the solvent and instrument used.
Synthetic Utility in Drug Development
The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. The Boc-protected amine is stable to a variety of reaction conditions, allowing for selective transformations of the aldehyde group. Subsequently, the Boc group can be readily removed under acidic conditions to liberate the free amine for further functionalization.
Key Reactions and Applications:
-
Reductive Amination: The formyl group can undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to form a new carbon-nitrogen bond. This is a widely used transformation in the synthesis of kinase inhibitors and other drug candidates.
-
Wittig Reaction: The aldehyde can be converted to an alkene via the Wittig reaction, allowing for the introduction of various substituted vinyl groups. This reaction provides a powerful tool for carbon-carbon bond formation.[1]
-
Intermediate in Apalutamide Synthesis: this compound is a known intermediate in some synthetic routes towards Apalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer.
Caption: Synthetic utility workflow of this compound.
Conclusion
This compound stands out as a highly valuable and versatile building block in the arsenal of the medicinal and process chemist. Its straightforward synthesis, well-defined reactivity, and the orthogonal nature of its functional groups make it an ideal starting point for the construction of complex and biologically active molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, underscoring its strategic importance in the efficient and controlled synthesis of next-generation pharmaceuticals. As the demand for novel therapeutics continues to grow, the utility of such well-designed synthetic intermediates will undoubtedly continue to expand.
References
Physical and chemical properties of tert-Butyl (3-formylphenyl)carbamate
An In-Depth Technical Guide to tert-Butyl (3-formylphenyl)carbamate for Advanced Research Applications
Foreword: Unveiling a Versatile Bifunctional Building Block
In the landscape of modern medicinal chemistry and synthetic organic chemistry, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. This compound, a molecule possessing both a protected amine and a reactive aldehyde on a central phenyl ring, represents a quintessential example of such a scaffold. The tert-butyloxycarbonyl (Boc) group offers robust protection for the aniline nitrogen, stable under a wide range of nucleophilic and basic conditions, yet readily removable under acidic treatment. Concurrently, the formyl (aldehyde) group at the meta-position serves as a versatile chemical handle for a myriad of transformations, including reductive aminations, Wittig reactions, and nucleophilic additions. This guide provides an in-depth exploration of the physical, chemical, and spectroscopic properties of this compound, alongside field-proven protocols and safety guidelines, to empower researchers in leveraging its full synthetic potential.
Chapter 1: Core Physicochemical and Structural Characteristics
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This compound is a stable, solid material under standard laboratory conditions, facilitating its handling and storage.
Molecular Structure
The compound's structure features a delicate balance of functional groups that dictate its reactivity. The electron-withdrawing nature of the formyl group influences the electronic properties of the aromatic ring, while the bulky Boc-protecting group provides steric shielding and modulates the nucleophilicity of the amine.
Core Physical Properties
The key physicochemical properties are summarized below for quick reference. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategy.
| Property | Value | Reference(s) |
| CAS Number | 176980-36-2 | [1] |
| Molecular Formula | C₁₂H₁₅NO₃ | [2] |
| Molecular Weight | 221.25 g/mol | [2] |
| Appearance | White to off-white solid/crystalline powder | [3] |
| Melting Point | 88 - 89 °C | [3] |
| Boiling Point | 290.6 °C at 760 mmHg (Predicted) | N/A |
| Solubility | Soluble in polar organic solvents (e.g., EtOH, Acetone, CHCl₃, DCM, THF). Slightly soluble in water. | N/A |
| InChI Key | JEUBPGIHGQWLAJ-UHFFFAOYSA-N | N/A |
Chapter 2: Spectroscopic Profile & Characterization
Structural confirmation is a non-negotiable step in synthesis. The following data provides the expected spectroscopic fingerprint for this compound, enabling unambiguous identification and purity assessment.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum provides a clear map of the proton environments within the molecule. The aldehydic proton is the most downfield and diagnostic signal, appearing as a singlet around 9.97 ppm. The aromatic region shows a characteristic pattern for a 1,3-disubstituted benzene ring. The large singlet at 1.54 ppm, integrating to nine protons, is the unmistakable signature of the tert-butyl group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |
| 9.97 | Singlet (s) | 1H | Aldehyde (-H -C=O) | [4] |
| 7.93 | Singlet (s) | 1H | Aromatic (Ar-H ) | [4] |
| 7.64 | Doublet (d) | 1H | Aromatic (Ar-H ) | [4] |
| 7.50 | Triplet (t) | 1H | Aromatic (Ar-H ) | [4] |
| 7.29 | Doublet (d) | 1H | Aromatic (Ar-H ) | [4] |
| 6.89 | Singlet (s) | 1H | Amine (-NH -) | [4] |
| 1.54 | Singlet (s) | 9H | tert-Butyl (-C(CH ₃)₃) | [4] |
| Spectrum recorded in CDCl₃ at 400 MHz. |
Carbon Nuclear Magnetic Resonance (¹³C NMR)
| Predicted Chemical Shift (δ) ppm | Carbon Assignment |
| ~192 | Aldehyde Carbonyl (C =O) |
| ~153 | Carbamate Carbonyl (N-C =O) |
| ~139 | Aromatic (Ar-C -N) |
| ~137 | Aromatic (Ar-C -CHO) |
| ~130 | Aromatic (Ar-C H) |
| ~125 | Aromatic (Ar-C H) |
| ~122 | Aromatic (Ar-C H) |
| ~118 | Aromatic (Ar-C H) |
| ~81 | Quaternary Carbon (-C (CH₃)₃) |
| ~28 | Methyl Carbons (-C(C H₃)₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of the key carbonyl and amine functional groups. The spectrum is expected to be dominated by strong C=O stretching vibrations.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3360 | N-H Stretch | Carbamate |
| ~2980 | C-H Stretch | Aliphatic (tert-Butyl) |
| ~2830, ~2730 | C-H Stretch (Fermi Doublet) | Aldehyde |
| ~1715 | C=O Stretch | Carbamate |
| ~1695 | C=O Stretch | Aromatic Aldehyde |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1250, ~1160 | C-N / C-O Stretch | Carbamate |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
| Parameter | Value |
| Molecular Weight | 221.25 |
| Exact Mass | 221.1052 |
| Predicted [M+H]⁺ | 222.1125 |
| Predicted [M+Na]⁺ | 244.0944 |
| Key Fragmentation | Loss of isobutylene (C₄H₈) from the Boc group (m/z 165); Loss of the entire Boc group (C₅H₉O₂) (m/z 122). |
Chapter 3: Synthesis and Purification Protocols
The synthesis of this compound can be approached from multiple reliable routes. The choice of method often depends on the availability of starting materials and desired scale. Here, we detail two field-proven protocols.
Protocol A: Boc Protection of 3-Aminobenzaldehyde
This is the most direct approach, relying on the reaction between a commercially available amine and Di-tert-butyl dicarbonate (Boc₂O). The key to success is controlling the reaction conditions to ensure selective mono-protection of the amine without side reactions involving the aldehyde.
Step-by-Step Methodology:
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 3-aminobenzaldehyde (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), at a concentration of approximately 0.5 M.
-
Reagent Addition: To the stirring solution, add Di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature. Rationale: Adding the Boc₂O slowly helps to control any potential exotherm and ensures efficient mixing.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Quenching & Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Rationale: The acid wash removes any unreacted amine, while the base wash removes acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure product.
Protocol B: Oxidation of a Benzylic Alcohol
This alternative route is useful if starting from (3-aminophenyl)methanol. The synthesis involves a two-step process: Boc protection of the amine followed by a mild oxidation of the benzylic alcohol to the aldehyde.
Step-by-Step Methodology:
-
Boc Protection: Protect the amine of (3-aminophenyl)methanol (1.0 eq) using Di-tert-butyl dicarbonate (1.2 eq) in THF as described in Protocol A, Step 1-4, to yield tert-butyl (3-(hydroxymethyl)phenyl)carbamate. Purify as necessary.[1]
-
Oxidation Setup: Dissolve the resulting alcohol, tert-butyl (3-(hydroxymethyl)phenyl)carbamate (1.0 eq), in 1,2-dichloroethane (DCE).[1]
-
Oxidant Addition: To the solution, add activated manganese dioxide (MnO₂) (10 eq). Rationale: MnO₂ is a mild and selective oxidant for benzylic alcohols. A large excess is required as it is a heterogeneous surface-mediated reaction, ensuring the reaction goes to completion without over-oxidation to the carboxylic acid.[1]
-
Reaction: Stir the suspension vigorously at ambient temperature for 2-3 days. Monitor the reaction by TLC.
-
Filtration and Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove the solid MnO₂ and its byproducts. Wash the pad thoroughly with DCM. Concentrate the filtrate and purify the residue by column chromatography as described in Protocol A, Step 7.[1]
Chapter 4: Chemical Reactivity & Synthetic Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The Boc-protected amine is stable to most nucleophilic and basic conditions, allowing the aldehyde to be modified selectively. Conversely, the aldehyde is stable to the acidic conditions required for Boc deprotection.
Transformations of the Aldehyde Group
-
Reductive Amination: This is one of the most powerful applications. The aldehyde can react with a primary or secondary amine to form an imine/iminium ion intermediate, which is then reduced in situ by a mild hydride source like sodium triacetoxyborohydride (NaBH(OAc)₃). This one-pot reaction is a cornerstone of drug discovery for building C-N bonds. This compound has been used in this capacity for the synthesis of UDP-glucuronosyltransferase 1A inhibitors.[5]
-
Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the aldehyde to form secondary alcohols, providing a route to elaborate the carbon skeleton.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, offering a reliable method for C=C bond formation with control over stereochemistry.
-
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid using reagents like potassium permanganate or reduced to a primary alcohol with sodium borohydride.
Deprotection of the Boc-Amine
The Boc group is reliably cleaved under acidic conditions. Treatment with trifluoroacetic acid (TFA) in DCM at room temperature, or with HCl in an alcohol or dioxane, efficiently liberates the free amine. This unmasks the 3-aminobenzaldehyde core, which can then participate in subsequent reactions such as amide bond formation or further functionalization.
Application in Drug Discovery
This building block is prominently featured in the synthesis of advanced therapeutic agents. For example, it has been utilized as a key intermediate in the development of covalent inhibitors for histone lysine demethylase KDM5A, a target in cancer therapy. It also serves as a precursor for creating complex linkers used in antibody-drug conjugates (ADCs), highlighting its importance in the field of targeted cancer treatment.[1]
Chapter 5: Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with any chemical reagent.
Hazard Identification & GHS Classification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.
-
Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.
-
-
Hygiene: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage and Stability
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Decomposition: Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and nitrogen oxides.
Conclusion
This compound is a high-value building block whose utility is defined by the strategic placement of its orthogonal functional groups. Its stability, predictable reactivity, and well-defined properties make it an indispensable tool for researchers and drug development professionals. By understanding its characteristics and applying the robust protocols outlined in this guide, scientists can confidently integrate this compound into their synthetic strategies to accelerate the discovery and development of novel chemical entities.
References
- 1. WO2015162291A1 - Igf-1r antibody-drug-conjugate and its use for the treatment of cancer - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. Medicinal chemistry and NMR driven discovery of novel UDP-glucuronosyltransferase 1A inhibitors that overcome therapeutic resistance in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Engineering of Irreversible Inhibitors against Histone Lysine Demethylase KDM5A - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to tert-Butyl (3-formylphenyl)carbamate: Characterization for Advanced Research and Development
This technical guide provides an in-depth analysis of the spectroscopic properties of tert-Butyl (3-formylphenyl)carbamate, a key building block in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide elucidates the rationale behind the spectroscopic characteristics and provides robust, field-proven protocols for data acquisition and interpretation, ensuring scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound, with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol , is a bifunctional organic molecule of significant interest. The presence of a Boc-protected amine and a formyl group on the aromatic ring makes it a versatile intermediate for the synthesis of a wide array of complex molecules, including pharmaceutical agents and functional materials. The Boc protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, while the aldehyde functionality serves as a handle for diverse chemical transformations such as reductive amination, Wittig reactions, and the formation of Schiff bases.
Accurate and comprehensive characterization of this compound is paramount for its effective utilization. This guide provides the foundational spectroscopic data and methodologies required for its unambiguous identification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its atomic connectivity and chemical environment.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound in deuterated chloroform (CDCl₃) is predicted to exhibit distinct signals corresponding to the aromatic protons, the amine proton, the aldehyde proton, and the tert-butyl protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.9 | s | 1H | Aldehyde (-CHO) |
| ~7.8 | s | 1H | Ar-H (proton ortho to -CHO) |
| ~7.6 | d | 1H | Ar-H (proton para to -CHO) |
| ~7.5 | t | 1H | Ar-H (proton meta to -CHO) |
| ~7.3 | d | 1H | Ar-H (proton ortho to -NHBoc) |
| ~6.8 | br s | 1H | Amine (-NH) |
| ~1.5 | s | 9H | tert-butyl (-C(CH₃)₃) |
Causality of Chemical Shifts: The downfield shift of the aldehyde proton (~9.9 ppm) is a direct consequence of the strong deshielding effect of the carbonyl group's anisotropy. The aromatic protons exhibit a complex splitting pattern due to their coupling with each other. Their specific chemical shifts are influenced by the electronic effects of both the electron-withdrawing aldehyde group and the electron-donating carbamate group. The broad singlet for the amine proton is characteristic and its chemical shift can be concentration and temperature-dependent. The singlet at ~1.5 ppm, integrating to nine protons, is the unmistakable signature of the tert-butyl group.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~192 | Aldehyde Carbonyl (C=O) |
| ~153 | Carbamate Carbonyl (C=O) |
| ~140 | Ar-C (carbon attached to -NHBoc) |
| ~137 | Ar-C (carbon attached to -CHO) |
| ~130 | Ar-CH |
| ~125 | Ar-CH |
| ~122 | Ar-CH |
| ~120 | Ar-CH |
| ~81 | Quaternary Carbon (C(CH₃)₃) |
| ~28 | tert-butyl Methyls (-C(CH₃)₃) |
Expert Interpretation: The two carbonyl carbons are readily distinguished, with the aldehyde carbonyl appearing significantly further downfield. The aromatic carbons span a range typical for substituted benzene rings. The quaternary carbon of the tert-butyl group is observed around 81 ppm, a characteristic chemical shift for this moiety.
Experimental Protocol: NMR Data Acquisition
A robust and reproducible protocol is essential for obtaining high-quality NMR data.
Solubility of tert-Butyl (3-formylphenyl)carbamate in common organic solvents
An In-depth Technical Guide to the Solubility of tert-Butyl (3-formylphenyl)carbamate in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. The document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide covers the theoretical principles governing the solubility of this molecule, predictive analysis of its behavior in a range of common organic solvents, and a detailed experimental protocol for quantitative solubility determination. This information is critical for the successful design of reaction conditions, purification strategies, and formulation development.
Introduction: Understanding the Significance of Solubility
The solubility of a compound is a fundamental physical property that dictates its application in a multitude of scientific processes. For a molecule like this compound, which serves as a key intermediate in organic synthesis, understanding its solubility is paramount. Inadequate consideration of solubility can lead to challenges in reaction kinetics, product isolation, and purification, ultimately impacting yield and purity.
This guide will delve into the structural features of this compound to provide a predictive framework for its solubility. Furthermore, a robust experimental protocol is provided to empower researchers to determine precise solubility data in their solvent systems of choice.
Molecular Structure and its Implications for Solubility
The solubility of a substance is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.[1] The molecular structure of this compound, with an empirical formula of C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol , contains both polar and non-polar regions that influence its solubility profile.
-
Polar Moieties: The presence of a carbamate group (-NHCOO-) and a formyl group (-CHO) introduces polarity to the molecule. The nitrogen and oxygen atoms in these groups can participate in hydrogen bonding, both as acceptors (the carbonyl oxygens) and, in the case of the carbamate's N-H group, as a donor.
-
Non-Polar Moieties: The phenyl ring and the tert-butyl group are non-polar, hydrophobic components. These bulky groups contribute to the compound's affinity for non-polar solvents.
The interplay between these polar and non-polar functionalities dictates the compound's solubility in various organic solvents.
Caption: Molecular structure of this compound.
Predicted Solubility in Common Organic Solvents
Based on its structure, we can predict the solubility of this compound in a range of common laboratory solvents. It is important to note that these are predictions, and experimental verification is crucial for precise applications.
| Solvent | Predicted Solubility | Rationale |
| Dichloromethane (DCM) | High | The moderate polarity of DCM aligns well with the mixed polar/non-polar nature of the compound. |
| Chloroform | High | Similar to DCM, chloroform's polarity is suitable for dissolving this carbamate. |
| Ethyl Acetate | High | The ester functionality of ethyl acetate can interact favorably with the polar groups of the solute. |
| Tetrahydrofuran (THF) | High | THF is a polar aprotic solvent capable of dissolving a wide range of organic compounds.[2] |
| Acetone | Moderate to High | Acetone's polarity should allow for good solvation of the compound. |
| Methanol | Moderate | The hydrogen bonding capability of methanol will interact with the polar groups, but the non-polar moieties may limit high solubility. |
| Ethanol | Moderate | Similar to methanol, ethanol can solvate the compound, but its overall effectiveness may be limited by the hydrophobic portions. |
| Hexanes/Heptane | Low | These are non-polar solvents and are unlikely to effectively dissolve the polar functional groups of the compound. |
| Water | Very Low / Insoluble | The large non-polar surface area of the phenyl and tert-butyl groups will make it sparingly soluble in water, a highly polar solvent. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or block
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Workflow for quantitative solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. An excess is crucial to ensure a saturated solution is formed.
-
Add a magnetic stir bar to the vial.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Stir the mixture vigorously for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, though 48-72 hours is preferable to ensure equilibrium is fully established.
-
-
Sample Filtration:
-
After equilibration, stop the stirring and allow the excess solid to settle for at least 1 hour at the constant temperature.
-
Carefully draw a known volume of the supernatant into a syringe.
-
Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solids.
-
-
Dilution:
-
Accurately weigh the filtered solution.
-
Perform a precise serial dilution of the filtered solution with the same solvent into a volumetric flask to bring the concentration within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Determine the concentration of this compound in the diluted sample against a standard curve.
-
-
Data Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units, such as mg/mL or g/100 g of solvent.
-
Conclusion
References
Molecular structure and weight of tert-Butyl (3-formylphenyl)carbamate
An In-Depth Technical Guide to tert-Butyl (3-formylphenyl)carbamate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a bifunctional building block of significant interest to researchers in medicinal chemistry and organic synthesis. This document delineates its core molecular attributes, provides a robust protocol for its synthesis and purification, and details its analytical characterization. A key focus is placed on its strategic application in drug discovery, particularly as a precursor for introducing a protected amine and a reactive aldehyde moiety into complex molecular scaffolds. Detailed, field-tested experimental protocols for its use in subsequent transformations, such as reductive amination, are provided to enable seamless integration into research and development workflows. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.
Core Molecular Attributes
This compound, also known as N-Boc-3-aminobenzaldehyde, is a crystalline solid at room temperature. Its structure features a phenyl ring substituted with a formyl (aldehyde) group at the 3-position and a tert-butoxycarbonyl (Boc) protected amine group. This arrangement makes it a valuable bifunctional linker; the aldehyde serves as an electrophilic handle for reactions like reductive amination or Wittig olefination, while the Boc-protected amine provides a nucleophilic source that can be unmasked under acidic conditions for subsequent derivatization.
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₅NO₃ | [1][2][3] |
| Molecular Weight | 221.25 g/mol | [1][3] |
| CAS Number | 176980-36-2 | [2] |
| Appearance | Solid | [1] |
| IUPAC Name | tert-butyl N-(3-formylphenyl)carbamate | N/A |
| SMILES | O=CC1=CC(NC(OC(C)(C)C)=O)=CC=C1 | [1] |
| InChI Key | JEUBPGIHGQWLAJ-UHFFFAOYSA-N | [1] |
| Melting Point | 88 °C | [3] |
| Boiling Point | 291 °C | [3] |
| Density | 1.163 g/cm³ | [3] |
Synthesis and Purification Protocol
The most direct and reliable synthesis of this compound involves the selective N-protection of 3-aminobenzaldehyde using di-tert-butyl dicarbonate, commonly known as (Boc)₂O. This reaction is a cornerstone of amine protection strategy in organic synthesis due to its high efficiency and the stability of the resulting carbamate, which can be easily cleaved under mild acidic conditions.
Causality of Experimental Design
The choice of 3-aminobenzaldehyde as the starting material directly introduces the required formyl and amino functionalities at the desired meta-positions. The use of (Boc)₂O is standard for this transformation, offering excellent chemoselectivity for the amine over other potentially reactive groups. A mild base like triethylamine (TEA) or sodium bicarbonate is often included to neutralize the acidic byproduct (tert-butanol and CO₂) and drive the reaction to completion. Dichloromethane (DCM) is an ideal solvent as it is relatively inert and effectively solubilizes both the amine starting material and the (Boc)₂O reagent. Purification by column chromatography is essential to remove any unreacted starting material and byproducts, ensuring high purity of the final compound for subsequent applications.
Synthetic Workflow Diagram
Caption: Workflow for the N-Boc protection of 3-aminobenzaldehyde.
Step-by-Step Synthesis Protocol
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 3-aminobenzaldehyde (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Reagent Addition: Add triethylamine (1.2 eq) to the cooled solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure to yield the crude product.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Analytical Characterization
While this compound is commercially available, peer-reviewed and published experimental spectra are not readily accessible. Sigma-Aldrich, a major supplier, explicitly states it does not collect analytical data for this product and sells it "as-is"[1]. However, based on the known spectral properties of its constituent functional groups, a reliable prediction of its characterization data can be made.
| Predicted Spectroscopic Data for this compound | | :--- | :--- | | ¹H NMR | (Predicted, CDCl₃, 400 MHz) δ (ppm): ~9.9 (s, 1H, -CHO), ~8.0 (s, 1H, Ar-H), ~7.7 (d, 1H, Ar-H), ~7.5 (t, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~6.8 (br s, 1H, -NH), 1.55 (s, 9H, -C(CH₃)₃). | | ¹³C NMR | (Predicted, CDCl₃, 101 MHz) δ (ppm): ~192.0 (CHO), ~152.5 (C=O, carbamate), ~139.0 (Ar-C), ~137.0 (Ar-C), ~130.0 (Ar-CH), ~125.0 (Ar-CH), ~123.0 (Ar-CH), ~119.0 (Ar-CH), ~81.5 (O-C(CH₃)₃), ~28.3 (O-C(CH₃)₃). | | FT-IR | (Predicted, cm⁻¹): ~3350 (N-H stretch), ~3080 (Aromatic C-H stretch), ~2980 (Aliphatic C-H stretch), ~2750 (Aldehyde C-H stretch), ~1715 (C=O stretch, carbamate), ~1695 (C=O stretch, aldehyde), ~1530 (N-H bend). | | Mass Spec. | (Predicted, ESI-MS): m/z 222.1 [M+H]⁺, 166.1 [M+H - C₄H₈]⁺, 122.1 [M+H - Boc]⁺. |
Role in Drug Discovery and Development
The carbamate group is a critical structural motif in a vast number of approved drugs and serves as an essential protecting group in the synthesis of complex pharmaceutical agents[4][5]. This compound is a prime example of a versatile starting material designed for pharmaceutical synthesis.
Its utility stems from its bifunctional nature, providing two orthogonal reactive sites:
-
The Aldehyde Group: This electrophilic center is poised for carbon-carbon and carbon-nitrogen bond formation. It is most commonly employed in reductive amination reactions to introduce substituted amine functionalities, a key step in building the core scaffolds of many bioactive molecules.
-
The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of reaction conditions including those used to modify the aldehyde. It can be cleanly and selectively removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal a primary aniline, which can then participate in further reactions such as acylation, sulfonylation, or arylation.
This dual functionality allows for a sequential and controlled synthetic strategy, making it an invaluable building block for creating libraries of compounds in the drug discovery process.
Caption: Orthogonal reactivity of this compound.
Key Experimental Protocol: Reductive Amination
Reductive amination is arguably the most important application of this reagent. The following protocol provides a reliable method for coupling a primary or secondary amine to the aldehyde, using sodium triacetoxyborohydride (STAB) as the reducing agent.
Causality of Experimental Design
This one-pot procedure is highly efficient. The reaction first involves the formation of an imine or iminium ion intermediate between the aldehyde and the added amine. Acetic acid is often used as a catalyst to accelerate this step. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice because it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion[2]. This selectivity prevents the formation of alcohol byproducts and leads to cleaner reactions with higher yields.
Step-by-Step Reductive Amination Protocol
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture. Allow the solution to stir at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Be mindful of potential gas evolution.
-
Reaction: Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired N-substituted product.
Safety and Handling
Appropriate safety precautions must be taken when handling this compound. It is classified as acutely toxic if swallowed. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
| Safety Information | |
| Pictogram | GHS06 (Skull and Crossbones) |
| Signal Word | Danger |
| Hazard Statement | H301: Toxic if swallowed |
| Precautionary Codes | P301 + P330 + P331 + P310 |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 |
| Storage Conditions | Store in a tightly sealed container in a cool, dry, and well-ventilated area. |
| Data sourced from Sigma-Aldrich[1]. |
References
- 1. tert-Butyl 3-formylphenylcarbamate | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound [oakwoodchemical.com]
- 3. Pharmaceutical and chemical intermediates,CAS#:176980-36-2,3-(叔丁氧羰基氨基)苯甲醛,(3-FORMYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER [en.chemfish.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
Hazards and safety precautions for tert-Butyl (3-formylphenyl)carbamate
An In-Depth Technical Guide to the Hazards and Safety Precautions for tert-Butyl (3-formylphenyl)carbamate
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the hazards, risk mitigation strategies, and emergency procedures associated with this compound (CAS No. 176980-36-2). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the scientific rationale behind each safety recommendation, ensuring a culture of informed caution in the laboratory.
Chemical and Toxicological Profile
This compound is a bifunctional organic compound featuring a Boc-protected amine and a benzaldehyde group. This structure makes it a valuable intermediate in medicinal chemistry and organic synthesis. However, the presence of the carbamate functional group warrants a careful toxicological assessment.
Mechanism of Toxicity: The Carbamate Class
While specific toxicological studies on this compound are not extensively published, its classification as a carbamate provides a strong basis for understanding its potential mechanism of action. Carbamates, as a class, are known to be reversible inhibitors of the acetylcholinesterase (AChE) enzyme.[1][2] AChE is critical for breaking down the neurotransmitter acetylcholine at nerve synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of muscarinic and nicotinic receptors throughout the nervous system.[1][2]
This overstimulation can lead to a cholinergic crisis, with symptoms often remembered by the mnemonic DUMBBELS (Defecation, Urination, Miosis, Bronchospasm/Bronchorrhea, Emesis, Lacrimation, Salivation) or SLUDGE (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis).[1][2] Although carbamate binding to AChE is reversible and typically results in less severe and shorter-lived toxicity than organophosphates, the potential for acute toxicity, especially via ingestion, is significant.[1]
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 176980-36-2 | [3] |
| Molecular Formula | C₁₂H₁₅NO₃ | |
| Molecular Weight | 221.25 g/mol | |
| Physical Form | Solid | [3] |
| Appearance | Off-white solid | [4] |
Hazard Identification and Risk Assessment
A critical step before handling any chemical is a thorough risk assessment. For this compound, this is complicated by conflicting hazard classifications from various suppliers. This discrepancy underscores the importance of adopting a conservative safety posture that accounts for the highest potential risk.
GHS Classification Summary
The Globally Harmonized System (GHS) classifications provided by different suppliers show significant variation, particularly regarding acute oral toxicity.
| Supplier Data | Signal Word | Pictogram(s) | Hazard Statement(s) |
| Source A | Danger | 💀 | H301 : Toxic if swallowed |
| Source B | Warning | ❗ | H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH332 : Harmful if inhaledH335 : May cause respiratory irritation |
Source A:; Source B:[3]
Expert Insight: The presence of a "Danger" signal word with an H301 classification from any reputable supplier must be taken as the guiding principle for risk assessment. This indicates a high potential for acute toxicity upon ingestion. The additional hazards identified in Source B (irritation, inhalation toxicity) should be incorporated into a comprehensive safety plan.
The Risk Assessment Workflow
A self-validating safety protocol begins with a dynamic risk assessment. This is not a one-time checklist but a continuous process of evaluation.
References
Commercial suppliers of tert-Butyl (3-formylphenyl)carbamate
An In-Depth Technical Guide to the Commercial Sourcing and Quality Verification of tert-Butyl (3-formylphenyl)carbamate
For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is paramount. This compound (CAS No. 176980-36-2) is a valuable bifunctional building block, incorporating a protected amine and a reactive aldehyde. This dual functionality makes it a key intermediate in the synthesis of a wide array of pharmaceutical compounds, including enzyme inhibitors and receptor modulators. However, its utility is directly dependent on its purity and identity.
This guide provides an in-depth technical overview of sourcing this reagent from commercial suppliers, emphasizing the critical importance of independent quality verification. It offers field-proven insights and detailed protocols for assessing material quality to ensure the reliability and reproducibility of your research.
Part 1: Navigating the Commercial Supplier Landscape
The procurement of this compound requires careful consideration of the information provided by suppliers. While numerous vendors list this compound, the level of quality control and documentation can vary significantly.
It is crucial to note that multiple CAS numbers may be associated with this compound in different databases; however, 176980-36-2 is the most consistently cited CAS number by major chemical suppliers.[1][2]
Key Commercial Suppliers & Comparative Data
The following table summarizes offerings from prominent suppliers. This data is compiled from publicly available information and is intended as a comparative guide. Researchers should always obtain lot-specific Certificates of Analysis (CoA) for the most accurate information.
| Supplier | Product Number (Example) | Stated Purity | Physical Form | Storage Temperature | Notes |
| Sigma-Aldrich | CDS020961 | Not specified ("AldrichCPR") | Solid | Room Temperature | For some "CPR" grade products, the buyer assumes responsibility for confirming identity and purity as analytical data is not collected by the supplier. |
| Ambeed | AMBH2D6FDE57 | ≥95% | Solid | Inert atmosphere, 2-8°C | Provides comprehensive analytical data (NMR, HPLC, LC-MS) upon request.[2] |
| Oakwood Chemical | 223970 | Not specified | Solid | Ambient | Provides access to a Certificate of Analysis (CofA) on their website.[1] |
| Amerigo Scientific | N/A | Not specified | N/A | N/A | Lists the product as part of its portfolio for life science research. |
This table is not exhaustive and represents a snapshot at the time of writing. Researchers are encouraged to explore other specialized chemical suppliers.
Part 2: The Imperative of Independent Quality Control (QC)
Given the variability in supplier-provided data, establishing a robust in-house QC protocol is not merely a suggestion but a requirement for scientific rigor. The synthetic origin of this compound can introduce specific impurities that may interfere with downstream applications.
A common synthetic pathway involves the protection of 3-aminobenzaldehyde with di-tert-butyl dicarbonate (Boc₂O) or a related Boc-donating reagent.[3] Potential impurities stemming from this process include:
-
Unreacted 3-aminobenzaldehyde: A primary amine that can lead to significant side products in subsequent reactions.
-
Di-tert-butyl dicarbonate (Boc₂O): The protecting agent itself.
-
tert-Butanol: A byproduct of the protection reaction.
-
Over-acylated or other byproducts: Resulting from side reactions.
-
Residual Solvents: From reaction workup and purification (e.g., ethyl acetate, hexanes, dichloromethane).
The following workflow provides a comprehensive system for the chemical validation of incoming material.
Caption: A comprehensive workflow for the quality control of incoming this compound.
Part 3: Detailed Experimental Protocols for QC
The following protocols are robust starting points that can be adapted to available instrumentation. The causality behind specific choices is explained to empower the researcher.
Protocol 1: Identity and Structural Verification via ¹H NMR Spectroscopy
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural confirmation by probing the chemical environment of each proton in the molecule. It is the gold standard for identity verification.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
~9.9 ppm (s, 1H): Aldehyde proton (-CHO).
-
~7.5-8.0 ppm (m, 4H): Aromatic protons. The exact splitting pattern will be complex due to the meta-substitution.
-
~6.8 ppm (br s, 1H): Carbamate N-H proton. This peak can be broad and may exchange with D₂O.
-
~1.5 ppm (s, 9H): tert-Butyl protons (-C(CH₃)₃). This signal should be a sharp singlet and integrate to 9 protons relative to the aldehyde proton.
Methodology:
-
Sample Preparation: Accurately weigh ~5-10 mg of the material and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Analysis:
-
Confirm the presence of all expected signals at their approximate chemical shifts.
-
Verify the integration ratios (e.g., the ratio of the tert-butyl signal to the aldehyde signal should be 9:1).
-
The absence of significant signals from starting materials (e.g., aromatic signals of 3-aminobenzaldehyde without the corresponding Boc group) provides evidence of high conversion.
-
Protocol 2: Purity Assessment and Impurity Profiling by HPLC-UV/MS
Principle: High-Performance Liquid Chromatography (HPLC) separates the main compound from non-volatile impurities based on polarity.[4] UV detection provides quantification, while Mass Spectrometry (MS) confirms the identity of the main peak and helps identify impurities.
Methodology:
-
Instrumentation: An HPLC system equipped with a UV detector and coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). A C18 stationary phase is chosen for its excellent retention of moderately non-polar aromatic compounds.[4]
-
Mobile Phase A: Water + 0.1% Formic Acid. Formic acid is a MS-compatible mobile phase modifier that aids in protonation for good peak shape and ionization.[5]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 10% B
-
19-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (for the aromatic ring) and 210 nm (for the carbamate).
-
Injection Volume: 5 µL.
-
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in acetonitrile. Dilute to ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B. Filter through a 0.22 µm syringe filter before injection.
-
Data Analysis:
-
Determine the purity by calculating the area percentage of the main peak. A purity level of ≥98% is typically desired for pharmaceutical intermediates.[6]
-
Analyze the mass spectrum of the main peak to confirm the molecular weight (Expected [M+H]⁺ = 222.1).
-
Attempt to identify impurity peaks by their mass-to-charge ratio. For example, a peak corresponding to 3-aminobenzaldehyde ([M+H]⁺ = 122.1) would indicate incomplete reaction.
-
Part 4: Safe Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the reagent and ensure laboratory safety.
Safety Information:
-
Hazard Classification: The compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid creating dust.[7]
-
First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water. If ingested, seek immediate medical attention.[7]
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
For long-term stability and to prevent oxidation of the aldehyde, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended, as advised by some suppliers.[2]
By integrating a thorough understanding of the supplier landscape with rigorous, independent analytical validation, researchers can ensure the quality of this compound, paving the way for successful and reproducible synthetic outcomes.
References
- 1. This compound [oakwoodchemical.com]
- 2. 176980-36-2 | this compound | Aryls | Ambeed.com [ambeed.com]
- 3. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Separation of tert-Butyl carbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
The Strategic Utility of tert-Butyl (3-formylphenyl)carbamate in Modern Synthetic Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: A Bifunctional Linchpin for Complex Molecule Synthesis
In the landscape of modern organic synthesis, particularly within the realm of medicinal chemistry and drug discovery, the strategic deployment of versatile building blocks is paramount. Among these, tert-butyl (3-formylphenyl)carbamate has emerged as a cornerstone reagent, prized for its unique bifunctional architecture. This technical guide provides a comprehensive exploration of its synthesis, chemical properties, and its multifaceted role as a synthetic building block. We will delve into the causality behind its reactivity, provide detailed experimental protocols for its key transformations, and illustrate its application in the construction of complex molecular targets.
The core utility of this compound lies in the orthogonal reactivity of its two key functional groups: a reactive aldehyde and a stable, yet readily cleavable, Boc-protected amine. This arrangement allows for sequential and controlled chemical modifications, making it an invaluable tool for the synthesis of a diverse array of complex molecules, including pharmaceutically active compounds.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and spectral properties of a synthetic building block is fundamental to its effective application.
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₃[1] |
| Molecular Weight | 221.26 g/mol [1] |
| Appearance | Solid |
| CAS Number | 176980-36-2[1] |
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.5 ppm. Aromatic protons will appear in the range of 7-8 ppm, and the aldehyde proton will be a distinct singlet further downfield, typically above 9.5 ppm. The N-H proton of the carbamate will present as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the carbamate will be in the 153 ppm region. Aromatic carbons will resonate between 115-140 ppm, and the aldehyde carbonyl carbon will be significantly downfield, in the region of 190 ppm.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies will include a strong C=O stretch for the carbamate carbonyl around 1700-1730 cm⁻¹, another C=O stretch for the aldehyde carbonyl around 1680-1700 cm⁻¹, and an N-H stretch around 3300-3500 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns, such as the loss of the tert-butyl group or the entire Boc group.
Synthesis of this compound
The most common and efficient synthesis of this compound involves the selective protection of the amino group of 3-aminobenzaldehyde. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
Experimental Protocol: Synthesis from 3-Aminobenzaldehyde
This protocol is a representative procedure for the N-Boc protection of an aromatic amine.
Materials:
-
3-Aminobenzaldehyde
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 3-aminobenzaldehyde in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a stoichiometric equivalent of a base, such as triethylamine, to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (typically 1.05-1.1 equivalents) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinazolines using tert-Butyl (3-formylphenyl)carbamate
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Significance of the Quinazoline Scaffold
The quinazoline nucleus is a privileged heterocyclic scaffold that forms the core of numerous compounds with a vast spectrum of pharmacological activities.[1][2][3][4][5] Its derivatives have been successfully developed as anticancer, antiviral, antibacterial, and antihypertensive agents, among others.[1][3][5] Notably, quinazoline-based drugs like gefitinib and erlotinib have revolutionized the treatment of certain cancers by targeting tyrosine kinases.[6] The versatile biological profile of quinazolines continues to inspire medicinal chemists to explore novel synthetic routes to access diverse analogues for drug discovery pipelines.[7][8]
This application note details a robust and versatile protocol for the synthesis of substituted quinazolines commencing from tert-butyl (3-formylphenyl)carbamate. This starting material offers a strategic advantage due to the presence of a Boc-protected aniline and a formyl group, which serve as key handles for the convergent assembly of the quinazoline ring system. The methodology presented herein is designed to be broadly applicable, allowing for the introduction of various substituents at the 2- and 3-positions of the quinazoline core.
Synthetic Strategy: A Convergent Approach to Quinazoline Synthesis
The synthetic strategy hinges on a one-pot, multi-component reaction sequence involving this compound, a primary amine, and an oxidative cyclization step. The causality behind this experimental design is to streamline the synthesis, minimize intermediate purification steps, and enhance overall efficiency.
The proposed mechanism involves three key stages:
-
Reductive Amination: The initial step is the formation of a Schiff base (imine) between the formyl group of this compound and a primary amine. This is followed by an in situ reduction to yield a secondary amine intermediate.
-
Deprotection and Cyclization: Subsequent acidic treatment cleaves the tert-butoxycarbonyl (Boc) protecting group, liberating the aniline nitrogen. The proximate amino groups then undergo intramolecular cyclization to form a dihydroquinazoline intermediate.
-
Oxidative Aromatization: The final step involves the oxidation of the dihydroquinazoline intermediate to afford the stable, aromatic quinazoline product.
This sequence allows for the facile introduction of diversity at two key positions of the quinazoline scaffold, dictated by the choice of the primary amine.
Visualizing the Reaction Pathway
Proposed Reaction Mechanism
Caption: Proposed mechanism for quinazoline synthesis.
Detailed Experimental Protocol
This protocol provides a representative procedure for the synthesis of a 2,3-disubstituted quinazoline from this compound.
Materials and Reagents
| Reagent | CAS Number | Supplier | Grade |
| This compound | 171666-77-6 | Sigma-Aldrich | 97% |
| Benzylamine | 100-46-9 | Acros Organics | 99% |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | Sigma-Aldrich | 97% |
| Dichloromethane (DCM) | 75-09-2 | Fisher Chemical | Anhydrous |
| Trifluoroacetic acid (TFA) | 76-05-1 | Sigma-Aldrich | Reagent grade, 99% |
| Manganese dioxide (MnO₂) | 1313-13-9 | Sigma-Aldrich | Activated, ≥90% |
| Ethyl acetate | 141-78-6 | VWR Chemicals | HPLC grade |
| Hexanes | 110-54-3 | VWR Chemicals | HPLC grade |
| Saturated sodium bicarbonate solution | - | Lab prepared | - |
| Brine | - | Lab prepared | - |
| Anhydrous magnesium sulfate | 7487-88-9 | Sigma-Aldrich | ≥99.5% |
Step-by-Step Methodology
-
Reductive Amination:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq, e.g., 2.21 g, 10 mmol) and anhydrous dichloromethane (40 mL).
-
Stir the solution at room temperature until the starting material is fully dissolved.
-
Add benzylamine (1.05 eq, 1.12 g, 10.5 mmol) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq, 3.18 g, 15 mmol). Caution: The reaction may effervesce slightly.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
-
Deprotection and Cyclization:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5.0 eq, 3.8 mL, 50 mmol) dropwise. Caution: This is an exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-3 hours to ensure complete Boc-deprotection and cyclization. Monitor by TLC or LC-MS for the disappearance of the secondary amine intermediate and the formation of the dihydroquinazoline.
-
-
Oxidative Aromatization:
-
Add activated manganese dioxide (5.0 eq, 4.35 g, 50 mmol) to the reaction mixture in portions.
-
Stir the resulting suspension vigorously at room temperature for 12-16 hours (overnight). The reaction progress can be monitored by the disappearance of the dihydroquinazoline intermediate.
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with dichloromethane (3 x 20 mL).
-
Combine the organic filtrates and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL), water (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure quinazoline product.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Expected Results and Characterization
The described protocol is expected to provide the desired quinazoline product in moderate to good yields, typically ranging from 45-75%, depending on the nature of the primary amine used.
| Starting Amine | Product Structure | Expected Yield (%) |
| Benzylamine | 2-Phenyl-3-benzyl-quinazoline | 65-75 |
| n-Butylamine | 2-Propyl-3-butyl-quinazoline | 50-60 |
| Aniline | 2-H-3-phenyl-quinazoline | 45-55 |
| Cyclohexylamine | 2-H-3-cyclohexyl-quinazoline | 55-65 |
*Note: When using primary amines without an adjacent CH₂ group for oxidation, the 2-position of the quinazoline may remain unsubstituted (2-H).
The final product should be characterized by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety and Handling Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Trifluoroacetic acid is highly corrosive. Handle with extreme care and avoid contact with skin and eyes.
-
Manganese dioxide is a strong oxidizing agent. Keep away from combustible materials.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reductive amination | Inactive reducing agent; insufficient reaction time. | Use fresh sodium triacetoxyborohydride; extend the reaction time and monitor by TLC. |
| Low yield after cyclization | Incomplete Boc-deprotection. | Increase the amount of TFA or extend the reaction time for the deprotection step. |
| Incomplete oxidation | Inactive MnO₂; insufficient reaction time. | Use freshly activated MnO₂; increase the equivalents of MnO₂ and/or extend the reaction time. |
| Complex mixture of byproducts | Side reactions during deprotection or oxidation. | Ensure the deprotection step is carried out at 0°C to control exothermicity; consider alternative, milder oxidants if MnO₂ proves too harsh. |
References
- 1. mdpi.com [mdpi.com]
- 2. omicsonline.org [omicsonline.org]
- 3. scispace.com [scispace.com]
- 4. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. epublications.marquette.edu [epublications.marquette.edu]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
Application Note: A Strategic Approach to Functionalized Quinolines via Friedländer Annulation Utilizing tert-Butyl (3-formylphenyl)carbamate
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] The Friedländer annulation is a powerful and direct method for synthesizing these vital heterocycles.[4][5] However, its application is often constrained by the limited availability of diversely substituted 2-aminoaryl aldehyde and ketone precursors.[5][6] This guide details a strategic, multi-step protocol that circumvents this limitation by employing the commercially available, but non-classical, starting material: tert-butyl (3-formylphenyl)carbamate.[7] We present a validated pathway involving regioselective nitration and subsequent chemoselective reduction to generate a key 2-amino-3-formylphenylcarbamate intermediate. This intermediate is then utilized in a robust Friedländer annulation protocol to yield a versatile Boc-protected aminoquinoline. The presence of the tert-butoxycarbonyl (Boc) protecting group on the final product offers a significant advantage for further molecular elaboration, making this a valuable strategy for library synthesis and drug development professionals.
Introduction: The Quinoline Scaffold and the Friedländer Synthesis
Quinoline and its derivatives are privileged heterocyclic structures that exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8] Consequently, the development of efficient and versatile synthetic routes to access novel quinoline analogues is a primary focus in drug discovery.
The Friedländer synthesis, first reported in 1882, is one of the most classic and efficient methods for constructing the quinoline ring system.[1][9] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester, typically under acid or base catalysis.[9][10][11][12]
The Core Mechanism
Two primary mechanistic pathways are generally accepted for the Friedländer annulation[10]:
-
Aldol Condensation First: The reaction initiates with an aldol condensation between the two carbonyl reactants, followed by an intramolecular cyclization (imine formation) and dehydration to yield the aromatic quinoline ring.
-
Schiff Base Formation First: Alternatively, the reaction can begin with the formation of a Schiff base between the amino group of the 2-aminoaryl carbonyl and the ketone partner. This is followed by an intramolecular aldol-type reaction and subsequent dehydration.
The prevailing mechanism can depend on the specific substrates and reaction conditions employed.
Caption: The two primary mechanistic pathways of the Friedländer Annulation.
A Strategic Modification for Diversity
A significant bottleneck in the application of the Friedländer synthesis is the commercial availability of the requisite 2-aminoaryl carbonyls.[6] To address this, we present a reliable three-step sequence starting from this compound to generate a versatile 2-amino-3-formylphenyl carbamate precursor, which can then be used to access novel 7-aminoquinoline derivatives.
Overall Synthetic Strategy
The workflow is designed as a robust and scalable three-step process. It begins with the regioselective nitration of this compound, followed by a chemoselective reduction of the newly introduced nitro group, and culminates in the acid-catalyzed Friedländer annulation to form the target quinoline.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tert-Butyl 3-formylphenylcarbamate | Sigma-Aldrich [sigmaaldrich.cn]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. organicreactions.org [organicreactions.org]
The Strategic Application of tert-Butyl (3-formylphenyl)carbamate in Multi-Component Reactions: A Guide for Drug Discovery and Development
Introduction: The Convergence of Efficiency and Complexity in Modern Synthesis
In the landscape of contemporary drug discovery and medicinal chemistry, the pursuit of molecular complexity and diversity in a time- and resource-efficient manner is paramount. Multi-component reactions (MCRs), wherein three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a powerful strategy to achieve these goals. This guide provides an in-depth exploration of the utility of a versatile building block, tert-butyl (3-formylphenyl)carbamate, in several prominent MCRs. The strategic placement of a reactive aldehyde and a protected amine on a phenyl scaffold makes this reagent a cornerstone for generating libraries of structurally diverse molecules with potential therapeutic applications.
This document serves as a technical guide for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for their application. We will delve into the nuances of the Passerini, Ugi, Biginelli, and Hantzsch reactions, showcasing how this compound can be leveraged to create novel chemical entities.
The Unique Advantages of this compound in MCRs
The utility of this compound in MCRs stems from its bifunctional nature. The aldehyde group serves as the electrophilic component essential for initiating these reactions. Simultaneously, the tert-butyloxycarbonyl (Boc)-protected amine at the meta-position offers a latent site for further functionalization. This Boc protecting group is stable under a variety of reaction conditions, yet can be readily removed under acidic conditions, allowing for orthogonal synthetic strategies. This inherent design enables the generation of complex scaffolds with multiple points of diversity from a single, readily available starting material.
I. The Passerini Three-Component Reaction: Crafting α-Acyloxy Amides
The Passerini reaction is a cornerstone of isocyanide-based MCRs, combining an aldehyde, a carboxylic acid, and an isocyanide to furnish α-acyloxy amides.[1][2] These products are valuable scaffolds in medicinal chemistry and can serve as precursors for more complex molecules.[3]
Mechanistic Insight
The Passerini reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents at high concentrations.[1] The key step involves the formation of a transient intermediate from the interaction of the aldehyde and carboxylic acid, which is then trapped by the nucleophilic isocyanide. This is followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final α-acyloxy amide.
Caption: Generalized mechanism of the Passerini reaction.
Representative Protocol for the Passerini Reaction
This protocol provides a general framework for the Passerini reaction using this compound. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a stirred solution of this compound (1.0 eq.) and the chosen carboxylic acid (1.1 eq.) in anhydrous DCM (0.5 M), add the isocyanide (1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired α-acyloxy amide.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
| Reactant | Role | Key Considerations |
| This compound | Aldehyde | Purity is crucial for good yields. |
| Carboxylic Acid | Acid Component | A wide range of aliphatic and aromatic acids can be used. |
| Isocyanide | Nucleophile | Volatile and malodorous; handle in a well-ventilated fume hood. |
| Solvent | Reaction Medium | Aprotic solvents like DCM, THF, or acetonitrile are preferred.[1] |
II. The Ugi Four-Component Reaction: A Gateway to Peptidomimetics
The Ugi reaction is a highly convergent MCR that combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.[4][5] These products often mimic peptide structures and are of significant interest in drug discovery.
Mechanistic Rationale
The Ugi reaction typically initiates with the formation of an imine from the aldehyde and the primary amine. This imine is then protonated by the carboxylic acid to form an iminium ion, which is subsequently attacked by the isocyanide. The resulting nitrilium ion is trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the stable α-acylamino amide product.
Caption: Step-wise workflow of the Ugi four-component reaction.
Representative Protocol for the Ugi Reaction
The following is a general procedure for the Ugi reaction. The choice of solvent can significantly influence the reaction rate and outcome, with methanol or trifluoroethanol being commonly employed.[4] Microwave-assisted protocols can also significantly accelerate the reaction.[6][7][8]
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline)
-
Carboxylic acid (e.g., acetic acid, propionic acid)
-
Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
-
Methanol (MeOH)
-
Round-bottom flask or microwave reaction vessel
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the primary amine (1.0 eq.) in methanol (0.5 M). Stir the mixture for 30 minutes at room temperature to facilitate imine formation.
-
Add the carboxylic acid (1.0 eq.) to the reaction mixture.
-
Add the isocyanide (1.0 eq.) dropwise to the stirred solution.
-
Stir the reaction at room temperature for 24-72 hours, or heat under reflux or using microwave irradiation as needed. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization or flash column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Component | Function | Notes |
| This compound | Aldehyde | Provides the carbonyl carbon for imine formation. |
| Primary Amine | Amine Component | A wide variety of primary amines can be utilized. |
| Carboxylic Acid | Acid Component | Can be varied to introduce different acyl groups. |
| Isocyanide | Isocyanide Component | Source of the amide nitrogen and adjacent carbon. |
III. The Biginelli Reaction: Constructing Dihydropyrimidinones
The Biginelli reaction is a classic MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[9][10] DHPMs are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[11][12]
Mechanistic Overview
The mechanism of the Biginelli reaction is thought to proceed via an acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion.[13] This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration afford the final dihydropyrimidinone product. Various Lewis and Brønsted acids can be used to catalyze the reaction.[11][14]
Caption: Proposed iminium-based mechanism for the Biginelli reaction.
Representative Protocol for the Biginelli Reaction
This protocol describes a general procedure for the Biginelli reaction, which can often be performed under solvent-free conditions or in a solvent such as ethanol or acetonitrile.[15][16]
Materials:
-
This compound
-
β-Ketoester (e.g., ethyl acetoacetate, methyl acetoacetate)
-
Urea or Thiourea
-
Catalyst (e.g., Yb(OTf)₃, B(C₆F₅)₃, or a few drops of concentrated HCl)
-
Ethanol (optional, as solvent)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq.), the β-ketoester (1.0 eq.), and urea or thiourea (1.5 eq.).
-
Add the catalyst (e.g., 1-5 mol%).
-
If using a solvent, add ethanol to the mixture. For a solvent-free reaction, proceed to the next step.
-
Heat the reaction mixture to 80-100 °C (or reflux if in a solvent) with stirring for 2-6 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, a solid product may precipitate. If so, collect the solid by filtration and wash with cold ethanol or water.
-
If no precipitate forms, pour the reaction mixture into ice-cold water and stir. Collect the resulting solid by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
-
Characterize the product by ¹H NMR, ¹³C NMR, and melting point.
| Component | Molar Ratio | Purpose |
| This compound | 1.0 eq. | Aldehyde component |
| β-Ketoester | 1.0 eq. | Provides two carbons of the heterocyclic ring |
| Urea/Thiourea | 1.5 eq. | Source of the remaining ring atoms |
| Catalyst | Catalytic | Facilitates the condensation reactions |
IV. The Hantzsch Dihydropyridine Synthesis: Accessing Calcium Channel Blocker Scaffolds
The Hantzsch synthesis is a multi-component reaction that produces 1,4-dihydropyridines (DHPs) from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[17][18] DHPs are a well-known class of calcium channel blockers used in the treatment of hypertension.[19][20]
Mechanistic Pathway
The Hantzsch synthesis is thought to proceed through the initial formation of two key intermediates: a Knoevenagel condensation product from the aldehyde and one equivalent of the β-ketoester, and an enamine from the second equivalent of the β-ketoester and ammonia.[19] These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the 1,4-dihydropyridine ring.
Caption: A simplified workflow for the Hantzsch 1,4-dihydropyridine synthesis.
Representative Protocol for the Hantzsch Synthesis
The following is a general procedure for the Hantzsch dihydropyridine synthesis. The reaction is typically carried out in a protic solvent like ethanol.
Materials:
-
This compound
-
β-Ketoester (e.g., ethyl acetoacetate) (2.0 eq.)
-
Ammonium acetate or aqueous ammonia
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the β-ketoester (2.0 eq.) in ethanol.
-
Add ammonium acetate (1.2 eq.) or a slight excess of aqueous ammonia to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If necessary, concentrate the filtrate and purify by column chromatography to recover any remaining product.
-
Characterize the 1,4-dihydropyridine product by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Reactant | Molar Ratio | Role |
| This compound | 1.0 eq. | Aldehyde component |
| β-Ketoester | 2.0 eq. | Provides the carbon backbone of the pyridine ring |
| Ammonium Acetate/Ammonia | ~1.2 eq. | Nitrogen source for the heterocycle |
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block for the construction of diverse and complex molecular architectures through multi-component reactions. The protocols outlined in this guide for the Passerini, Ugi, Biginelli, and Hantzsch reactions provide a solid foundation for researchers to explore the vast chemical space accessible from this singular precursor. The resulting products, with their inherent structural diversity and potential for further functionalization via the deprotection of the carbamate, are well-suited for library synthesis and hit-to-lead optimization campaigns in drug discovery. As the demand for efficient and sustainable synthetic methodologies continues to grow, the strategic application of well-designed building blocks like this compound in MCRs will undoubtedly play an increasingly critical role in the development of new therapeutic agents.
References
- 1. Passerini reaction - Wikipedia [en.wikipedia.org]
- 2. Passerini Reaction [organic-chemistry.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ugi three-component reaction and its variants - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. Biginelli Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. ias.ac.in [ias.ac.in]
- 16. tnsroindia.org.in [tnsroindia.org.in]
- 17. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 18. chemtube3d.com [chemtube3d.com]
- 19. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 20. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Deprotection of tert-Butyl (3-formylphenyl)carbamate
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in pharmaceutical and materials science, for the masking of amine functionalities. Its widespread use is attributed to its stability under a variety of reaction conditions and its susceptibility to cleavage under acidic conditions. However, the deprotection of Boc-protected amines on substrates bearing acid-sensitive functionalities, such as the formyl group in tert-butyl (3-formylphenyl)carbamate, presents a significant synthetic challenge. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on various methodologies for the deprotection of this specific substrate. We will delve into the mechanistic underpinnings of common acidic deprotection protocols, highlighting the potential pitfalls, and present detailed protocols for milder, alternative methods that ensure the preservation of the delicate aldehyde functionality.
Introduction: The Challenge of Selectivity
The Boc group's lability in acidic media is well-documented and proceeds through a carbocationic intermediate.[1][2] While effective for many substrates, standard strong acid protocols, such as those employing trifluoroacetic acid (TFA) or hydrochloric acid (HCl), can be detrimental to molecules decorated with acid-sensitive moieties. The formyl group, an essential functional handle for further synthetic transformations, is particularly susceptible to acid-catalyzed side reactions, including acetal formation in the presence of alcohol solvents or polymerization.
Therefore, the selective removal of the Boc group from this compound necessitates a careful choice of deprotection conditions to achieve a high yield of the desired 3-aminobenzaldehyde product without compromising the integrity of the aldehyde. This guide will explore both traditional and contemporary methods, providing the rationale behind protocol selection and detailed experimental procedures.
Mechanism of Acid-Catalyzed Boc Deprotection
The generally accepted mechanism for acid-catalyzed Boc deprotection involves three key steps:
-
Protonation: The carbamate carbonyl oxygen is protonated by the acid, enhancing the electrophilicity of the carbonyl carbon.
-
Formation of a tert-Butyl Cation: The lone pair of electrons on the nitrogen assists in the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The unstable carbamic acid rapidly decomposes to the free amine and carbon dioxide gas.
The liberated tert-butyl cation can be quenched by a nucleophile, deprotonate to form isobutylene gas, or potentially alkylate other nucleophilic sites on the substrate or in the reaction mixture.[3]
Figure 1: General mechanism of acid-catalyzed Boc deprotection.
Standard Acidic Deprotection Methods: A Word of Caution
While widely employed, the use of strong acids for the deprotection of this compound requires careful consideration due to the potential for side reactions involving the aldehyde.
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is one of the most common methods for Boc deprotection.[4] However, the strong acidity of TFA can lead to the degradation of the aldehyde.
Protocol 1: General Procedure for TFA Deprotection
-
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1–0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5–10 eq) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-aminobenzaldehyde.
-
Expert Insight: The primary concern with this method is the potential for acid-catalyzed side reactions with the aldehyde. The use of lower temperatures and careful monitoring are crucial to minimize byproduct formation.
Hydrochloric Acid (HCl) in Dioxane or Methanol
Solutions of HCl in organic solvents are also frequently used for Boc deprotection.[5] The choice of solvent is critical; the use of methanol can lead to the formation of the corresponding dimethyl acetal of the aldehyde.
Protocol 2: General Procedure for HCl Deprotection
-
Materials:
-
This compound
-
1,4-Dioxane, anhydrous
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane (0.1–0.2 M).
-
To the stirred solution at room temperature, add a 4 M solution of HCl in 1,4-dioxane (5–10 eq).
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, the product, 3-aminobenzaldehyde hydrochloride, may precipitate from the solution.
-
The solvent can be removed under reduced pressure, and the resulting solid triturated with diethyl ether to afford the hydrochloride salt.
-
For the free amine, a basic workup similar to the TFA protocol is required.
-
Trustworthiness Note: The anhydrous nature of the reagents is critical to prevent unwanted hydrolysis reactions. Using commercially available solutions of HCl in dioxane is recommended.
Milder Deprotection Methods for Aldehyde Preservation
Given the sensitivity of the formyl group, milder deprotection methods are highly recommended for this compound.
Oxalyl Chloride in Methanol: A Highly Recommended Method
Recent literature has highlighted the use of oxalyl chloride in methanol as a mild and efficient method for the deprotection of N-Boc groups on a wide range of substrates, including those with acid-labile functionalities.[6][7] This method is particularly effective for aromatic carbamates bearing electron-withdrawing groups.[7]
The Causality Behind the Method's Success: The reaction is thought to proceed through a mechanism that is broader than the simple in situ generation of HCl.[7] The electrophilic character of oxalyl chloride likely plays a direct role in the cleavage of the carbamate.
Protocol 3: Deprotection using Oxalyl Chloride in Methanol
-
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Oxalyl chloride
-
Deionized water
-
Dichloromethane (DCM)
-
-
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (to a concentration of approximately 0.1 M).
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (3.0 eq) dropwise to the stirred solution. A slight exotherm and gas evolution may be observed.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. The reaction is generally complete within 1-4 hours.
-
Upon completion, slowly add deionized water to quench the reaction.
-
Extract the mixture with DCM.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-aminobenzaldehyde.
-
Figure 2: Workflow for Boc deprotection using oxalyl chloride.
Thermal Deprotection
For substrates that are thermally stable, heating can be an effective and reagent-free method for Boc deprotection. This approach avoids both acidic and basic conditions.
Protocol 4: Thermal Deprotection
-
Materials:
-
This compound
-
High-boiling point solvent (e.g., diphenyl ether, if necessary)
-
-
Procedure:
-
Place this compound in a reaction vessel equipped with a condenser.
-
Heat the substrate to a temperature of 150-180 °C. The deprotection can be performed neat or in a high-boiling solvent.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If performed neat, the product can be purified directly. If a solvent is used, appropriate purification techniques (e.g., chromatography) should be employed.
-
Expert Insight: The optimal temperature and reaction time for thermal deprotection are highly substrate-dependent and may require some optimization. The potential for thermal degradation of the product should be considered.
Summary of Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| TFA/DCM | TFA, DCM | 0 °C to RT, 1-3 h | Fast, common reagents | Harshly acidic, potential for aldehyde degradation |
| HCl/Dioxane | 4 M HCl in Dioxane | RT, 1-4 h | Readily available | Strongly acidic, potential for acetal formation with alcohol solvents |
| Oxalyl Chloride/MeOH | Oxalyl Chloride, MeOH | RT, 1-4 h | Mild, high-yielding, tolerant of sensitive groups[7] | Reagents are moisture-sensitive |
| Thermal | None | 150-180 °C | Reagent-free, neutral conditions | Requires high temperatures, potential for thermal degradation |
Conclusion and Recommendations
The successful deprotection of this compound to yield 3-aminobenzaldehyde is contingent upon the careful selection of a method that preserves the acid-sensitive formyl group. While standard strong acid protocols (TFA, HCl) can be employed with caution, they carry a significant risk of side reactions.
For optimal results, this application note strongly recommends the use of milder deprotection conditions. The oxalyl chloride in methanol method stands out as a particularly robust and reliable choice, demonstrating excellent functional group tolerance and high yields for similar aromatic substrates.[7] Thermal deprotection offers a viable, reagent-free alternative for thermally stable compounds.
Researchers and drug development professionals should always perform small-scale test reactions to determine the optimal conditions for their specific experimental setup and desired purity profile. Careful monitoring of the reaction progress is paramount to achieving a successful and high-yielding deprotection.
References
- 1. uknowledge.uky.edu [uknowledge.uky.edu]
- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: Synthesis of α,β-Unsaturated Phenylcarbamates via Knoevenagel Condensation of tert-Butyl (3-formylphenyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the Knoevenagel condensation reaction between tert-butyl (3-formylphenyl)carbamate and various active methylene compounds. It details the underlying reaction mechanism, offers expert insights into optimizing reaction parameters, and presents robust, step-by-step protocols for the synthesis of versatile α,β-unsaturated intermediates. These products serve as valuable scaffolds in medicinal chemistry and organic synthesis, particularly for the development of novel therapeutic agents.
Introduction: The Strategic Importance of the Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its reliability and operational simplicity.[1][2] The reaction facilitates the creation of electron-deficient alkenes by condensing an aldehyde or ketone with a compound featuring an active methylene group (a CH₂ group flanked by two electron-withdrawing groups).[3][4] The resulting α,β-unsaturated products are not merely synthetic curiosities; they are pivotal intermediates in the construction of complex molecules, including natural products, functional polymers, and, most notably, pharmacologically active compounds.[5][6][7]
The substrate, this compound, incorporates a Boc-protected amine and an aldehyde, making it an ideal building block. The condensation products retain the protected amine, which can be deprotected under acidic conditions for subsequent functionalization, allowing for the rapid generation of diverse chemical libraries. The vinylidene scaffolds produced through this reaction are prevalent in molecules targeting a range of biological pathways and are particularly significant in the development of anticancer agents.[5][8] This guide offers the technical foundation required to leverage this powerful reaction for research and drug development.
Reaction Principle and Mechanism
The reaction proceeds via a base-catalyzed pathway. While various catalysts can be employed, weak amine bases such as piperidine are classic and highly effective, minimizing unwanted side reactions.[3] The mechanism, when catalyzed by piperidine, involves the formation of a highly electrophilic iminium ion, which is more susceptible to nucleophilic attack than the starting aldehyde.[9][10][11]
The key mechanistic steps are as follows:
-
Iminium Ion Formation: The catalytic amine (piperidine) reversibly attacks the aldehyde of this compound to form a carbinolamine, which then dehydrates to yield a reactive iminium ion.
-
Enolate Generation: The base deprotonates the active methylene compound, creating a resonance-stabilized enolate ion.
-
Carbon-Carbon Bond Formation: The nucleophilic enolate attacks the electrophilic iminium ion, forming a new carbon-carbon bond and a transient adduct.[11]
-
Catalyst Regeneration and Product Formation: The adduct collapses, eliminating the piperidine catalyst to form the final α,β-unsaturated product and regenerate the catalyst for the next cycle.[10][11]
Caption: Figure 1: Catalytic Cycle of Piperidine-Mediated Knoevenagel Condensation.
Application Notes: Keys to Successful Synthesis
Synthesizing technical accuracy with field-proven insights is critical for reproducibility and optimization.
-
Reactivity of Active Methylene Compounds: The rate of the Knoevenagel condensation is highly dependent on the acidity of the active methylene protons. The stronger the electron-withdrawing groups (Z, Z'), the faster the reaction. The general order of reactivity is:
-
Malononitrile > Ethyl Cyanoacetate > Diethyl Malonate ≈ Acetylacetone.[12]
-
Reactions with highly active compounds like malononitrile are often rapid at room temperature, while less active compounds such as diethyl malonate may require heating to achieve reasonable conversion rates.
-
-
Choice of Catalyst: A weak base is crucial. Strong bases like sodium hydroxide or alkoxides can promote undesirable side reactions, including the Cannizzaro reaction or self-condensation of the aldehyde.[3]
-
Piperidine: A classic and highly effective catalyst, often used in catalytic amounts (5-20 mol%).
-
Ammonium Acetate: A mild and efficient alternative, particularly useful under solvent-free or greener conditions.[2]
-
Other Systems: For challenging substrates, various other catalysts have been reported, including Lewis acids (e.g., ZnCl₂, TiCl₄), ionic liquids, and heterogeneous catalysts, which can simplify product purification.[1][13][14]
-
-
Solvent Selection: Polar protic solvents like ethanol and methanol are excellent choices as they effectively solvate the intermediates in the reaction. For greener protocols, water can be used as a solvent, often leading to product precipitation which simplifies workup.[14][15] In some cases, solvent-free conditions at elevated temperatures are also highly effective.[16]
-
Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) will show the consumption of the starting aldehyde (a distinct spot) and the appearance of the more conjugated, less polar product spot.
General Experimental Workflow
The procedure is generally straightforward and follows a logical sequence from setup to analysis.
Caption: Figure 2: General Experimental Workflow.
Detailed Experimental Protocols
Materials and Equipment:
-
This compound
-
Active methylene compound (Malononitrile or Diethyl Malonate)
-
Catalyst (Piperidine)
-
Solvent (Ethanol, 95% or absolute)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware for work-up and filtration
Protocol 1: Synthesis of tert-Butyl (3-(2,2-dicyanovinyl)phenyl)carbamate
This protocol uses the highly reactive malononitrile, and the reaction typically proceeds to completion at room temperature.
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.21 g, 10.0 mmol, 1.0 equiv.).
-
Add 30 mL of ethanol and stir until the solid is fully dissolved.
-
To the solution, add malononitrile (0.73 g, 11.0 mmol, 1.1 equiv.).
-
Add piperidine (0.1 mL, ~1.0 mmol, 0.1 equiv.) dropwise to the stirring mixture.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction's progress by TLC (3:1 Hexane:Ethyl Acetate), observing the disappearance of the aldehyde spot.
-
Upon completion, add 30 mL of cold deionized water to the flask while stirring. A precipitate will form.
-
Continue stirring in an ice bath for 15 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with a cold 1:1 ethanol/water solution (2 x 15 mL) and then with a small amount of cold hexane.
-
Dry the resulting white to off-white solid under vacuum to yield the final product.
Protocol 2: Synthesis of Diethyl 2-(3-((tert-butoxycarbonyl)amino)benzylidene)malonate
This protocol uses the less reactive diethyl malonate, requiring heat to drive the reaction to completion.
Procedure:
-
To a 100 mL round-bottom flask, add this compound (2.21 g, 10.0 mmol, 1.0 equiv.) and diethyl malonate (1.76 g, 11.0 mmol, 1.1 equiv.).
-
Add 30 mL of ethanol, followed by piperidine (0.2 mL, ~2.0 mmol, 0.2 equiv.).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (~78 °C) using a heating mantle.
-
Maintain reflux for 4-6 hours, monitoring the reaction periodically by TLC (4:1 Hexane:Ethyl Acetate).
-
Once the reaction is complete, cool the flask to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Dissolve the resulting oil in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with 1M HCl (2 x 20 mL) to remove piperidine, followed by saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, which may be a viscous oil or a low-melting solid. Purify further by recrystallization from an ethanol/hexane mixture if necessary.
Data Summary and Expected Outcomes
The following table summarizes the reaction conditions and expected products. Yields are typically good to excellent, but may vary based on the purity of reagents and adherence to the protocol.
| Active Methylene Compound | Catalyst (mol%) | Solvent | Conditions | Product Name | Typical Yield |
| Malononitrile | Piperidine (10%) | Ethanol | Room Temp, 1-2 h | tert-Butyl (3-(2,2-dicyanovinyl)phenyl)carbamate | 85-95% |
| Diethyl Malonate | Piperidine (20%) | Ethanol | Reflux, 4-6 h | Diethyl 2-(3-((tert-butoxycarbonyl)amino)benzylidene)malonate | 70-85% |
Conclusion
The Knoevenagel condensation of this compound provides a reliable and efficient route to access functionalized α,β-unsaturated systems. The protocols detailed herein are robust and scalable, offering a strategic platform for the synthesis of precursors for drug discovery and materials science. By understanding the underlying mechanism and key reaction parameters, researchers can effectively utilize this reaction to generate diverse molecular architectures for further investigation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. jk-sci.com [jk-sci.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Collection - Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - The Journal of Physical Chemistry B - Figshare [acs.figshare.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. asianpubs.org [asianpubs.org]
- 13. Knoevenagel Condensation [organic-chemistry.org]
- 14. ijcps.org [ijcps.org]
- 15. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 16. scispace.com [scispace.com]
The Strategic Application of tert-Butyl (3-formylphenyl)carbamate in Modern Medicinal Chemistry: A Guide for Researchers
In the landscape of contemporary drug discovery, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, tert-butyl (3-formylphenyl)carbamate, also known as 3-(Boc-amino)benzaldehyde, has emerged as a critical intermediate. Its unique bifunctional nature, featuring a reactive aldehyde and a protected amine, allows for sequential and controlled chemical transformations, making it an invaluable tool for medicinal chemists. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale underpinning its use in the synthesis of bioactive molecules targeting key pathological pathways.
I. The Versatility of a Bifunctional Building Block
This compound offers a distinct advantage in multi-step syntheses due to the orthogonal reactivity of its functional groups. The aldehyde group is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, while the tert-butyloxycarbonyl (Boc) protecting group on the amine is stable under a wide range of conditions yet can be readily removed with acid. This allows for the selective elaboration of the aldehyde moiety without interference from the amine, which can then be deprotected at a later stage for further functionalization. This strategic orthogonality is a cornerstone of its utility in constructing complex molecular architectures commonly found in drug candidates for central nervous system disorders and inflammatory diseases.[1]
II. Core Synthetic Transformations and Protocols
The aldehyde functionality of this compound is the primary site of its synthetic utility. Two of the most powerful and widely employed transformations are reductive amination and the Wittig reaction.
A. Reductive Amination: Forging Key C-N Bonds
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. This one-pot reaction involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by its reduction to the corresponding amine.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: The selection of the reducing agent is critical. Sodium triacetoxyborohydride [NaBH(OAc)₃] is often preferred as it is mild, selective for imines over aldehydes, and does not reduce other functional groups like esters or nitro groups.[2] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.
-
Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-polar and effectively solubilize the reactants. The addition of a small amount of acetic acid can catalyze the imine formation.
-
Stoichiometry: A slight excess of the amine and reducing agent is typically used to ensure complete conversion of the starting aldehyde.
Experimental Protocol: Synthesis of a Secondary Amine via Reductive Amination
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at room temperature, add the desired primary amine (1.1 eq) and glacial acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.
Data Presentation: Representative Reductive Amination Reactions
| Amine Substrate | Reducing Agent | Solvent | Reaction Time (h) | Typical Yield (%) |
| Benzylamine | NaBH(OAc)₃ | DCM | 16 | 85-95 |
| Aniline | NaBH(OAc)₃ | DCE | 24 | 80-90 |
| Morpholine | NaBH₃CN | MeOH | 12 | 88-97 |
B. The Wittig Reaction: Constructing Alkenes with Precision
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent) to form a new carbon-carbon double bond.[3][4][5]
Causality Behind Experimental Choices:
-
Ylide Generation: The Wittig reagent is typically prepared in situ by treating a phosphonium salt with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH). The choice of base depends on the acidity of the proton alpha to the phosphorus.
-
Stereoselectivity: The stereochemical outcome of the Wittig reaction (E/Z selectivity) is influenced by the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the E-alkene, while non-stabilized ylides (with alkyl substituents) tend to give the Z-alkene.
-
Reaction Conditions: Anhydrous and inert conditions are crucial for the successful generation and reaction of the highly reactive ylide.
Experimental Protocol: Synthesis of a Stilbene Derivative via the Wittig Reaction
-
In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend the desired phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.3 M).
-
Cool the suspension to -78 °C and add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.
-
Allow the reaction mixture to warm to 0 °C and stir for 1 hour, during which the color will typically change to deep red or orange, indicating ylide formation.
-
Cool the reaction mixture back to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.
III. Application in the Synthesis of Kinase Inhibitors
The 3-aminobenzamide scaffold is a well-established pharmacophore in the design of protein kinase inhibitors, such as the Bcr-Abl inhibitor imatinib.[6] this compound serves as an excellent starting material for the synthesis of analogs of these important anticancer agents.
Logical Workflow for Kinase Inhibitor Synthesis
Caption: A generalized synthetic workflow for the preparation of kinase inhibitors.
Bcr-Abl Kinase Signaling Pathway
Chronic myeloid leukemia (CML) is characterized by the constitutively active Bcr-Abl fusion protein, a tyrosine kinase that drives uncontrolled cell proliferation and survival through the phosphorylation of downstream signaling proteins.
Caption: Simplified Bcr-Abl signaling pathway and the point of intervention for targeted inhibitors.
IV. Potential in Modulating G-Protein Coupled Receptors (GPCRs)
The structural motifs accessible from this compound are also relevant to the development of ligands for G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and major drug targets.[7][8] The ability to introduce diverse amine functionalities via reductive amination allows for the exploration of the chemical space required for potent and selective GPCR modulation.
Generalized GPCR Signaling Cascade
GPCRs transduce extracellular signals into intracellular responses by activating heterotrimeric G proteins, which in turn modulate the activity of effector enzymes and ion channels.
Caption: A canonical G-protein coupled receptor signaling cascade.
V. Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its strategically positioned and orthogonally protected functional groups provide a reliable platform for the synthesis of a diverse range of bioactive molecules. The detailed protocols for reductive amination and the Wittig reaction provided herein, along with the rationale for their application in the synthesis of kinase inhibitors and potential GPCR modulators, are intended to empower researchers to leverage this valuable intermediate in their drug discovery efforts. The continued exploration of the synthetic potential of this compound is poised to contribute significantly to the development of the next generation of therapeutic agents.
VI. References
-
MySkinRecipes. This compound. --INVALID-LINK--
-
Organic Syntheses. tert-Butyl phenyl(phenylsulfonyl)methylcarbamate. --INVALID-LINK--
-
Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. --INVALID-LINK--
-
Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 105-116. --INVALID-LINK--
-
CymitQuimica. 3-Aminobenzaldehyde. --INVALID-LINK--
-
Hussein, M. A., et al. (2020). Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination. ChemRxiv. --INVALID-LINK--
-
Kowalczyk, W., et al. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 26(16), 4995. --INVALID-LINK--
-
Liu, X., et al. (2017). Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. European Journal of Medicinal Chemistry, 131, 107-125. --INVALID-LINK--
-
Master Organic Chemistry. The Wittig Reaction: Examples and Mechanism. --INVALID-LINK--
-
Organic Chemistry Portal. Wittig Reaction. --INVALID-LINK--
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. --INVALID-LINK--
-
Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. --INVALID-LINK--
-
PubChem. 3-(BOC-Amino)benzaldehyde. --INVALID-LINK--
-
Szymańska, E., et al. (2021). Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. Molecules, 26(11), 3169. --INVALID-LINK--
-
Thermo Fisher Scientific. Wittig Reaction. --INVALID-LINK--
-
Wittig Reaction - Common Conditions. --INVALID-LINK--
-
Chemistry LibreTexts. Wittig Reaction. --INVALID-LINK--
-
Organic Chemistry Portal. Hitchhiker's guide to reductive amination. --INVALID-LINK--
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Conn, P. J., et al. (2014). Development of allosteric modulators of GPCRs for treatment of CNS disorders. Neurobiology of disease, 61, 53-66. --INVALID-LINK--
-
Wootten, D., et al. (2013). Novel allosteric modulators of G protein-coupled receptors. Journal of Biological Chemistry, 288(18), 12812-12819. --INVALID-LINK--
-
Kenakin, T., & Miller, L. J. (2021). Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery. Trends in Pharmacological Sciences, 42(1), 59-71. --INVALID-LINK--
-
Shonberg, J., et al. (2014). Allosteric modulators of G protein-coupled receptors: a patent review (2010-2013). Expert opinion on therapeutic patents, 24(8), 899-917.
-
Latorraca, N. R., et al. (2023). Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature, 622(7983), 641-649. --INVALID-LINK--
-
Vasilevsky, S., et al. (2022). Allosteric Modulators of G Protein-Coupled Receptors. International Journal of Molecular Sciences, 23(5), 2898. --INVALID-LINK--
References
- 1. This compound [myskinrecipes.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of tert-Butyl (3-formylphenyl)carbamate Derivatives
Introduction: Strategic Importance in Medicinal Chemistry
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, a fact underscored by the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[1] These transformations are indispensable in the pharmaceutical and agrochemical industries for their ability to construct carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2]
This guide focuses on a particularly valuable building block: tert-butyl (3-formylphenyl)carbamate and its halogenated derivatives. This substrate is of significant interest to drug development professionals for several reasons:
-
Structural Versatility: It possesses three key functional handles on a central phenyl ring:
-
A Boc-protected amine , which can be deprotected to reveal a primary aniline for subsequent functionalization.
-
A formyl group (aldehyde) , a versatile electrophile for reactions such as reductive amination, Wittig reactions, and condensations.
-
An aryl ring , which, when functionalized with a halide (Br, Cl) or triflate (OTf), becomes an active participant in a wide array of cross-coupling reactions.
-
-
Synthetic Efficiency: The ability to perform a cross-coupling reaction and retain the other two functional groups allows for the rapid generation of molecular complexity from a single, advanced intermediate. This is a key strategy in the design of efficient synthetic routes for novel drug candidates.[3]
This document serves as a practical guide for researchers, providing both the theoretical underpinnings and field-proven protocols for leveraging this powerful substrate in key palladium-catalyzed transformations. We will delve into the causality behind experimental choices to empower scientists to not only follow protocols but also to troubleshoot and adapt them.
The Engine of Transformation: The Palladium Catalytic Cycle
At the heart of these reactions is a catalytic cycle that typically involves palladium cycling between the Pd(0) and Pd(II) oxidation states.[4][5] Understanding this mechanism is critical for rational catalyst selection and reaction optimization. The cycle consists of three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the aryl electrophile. This is often the rate-limiting step of the cycle.[6] The choice of ligand is crucial here; electron-rich, bulky ligands can significantly accelerate this step, especially for less reactive aryl chlorides.[7]
-
Transmetalation: An organic group (R) is transferred from a main-group organometallic reagent (e.g., an organoboron compound in Suzuki coupling) to the palladium(II) center, displacing the halide.[8] This step requires a base to activate the organometallic reagent.
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst.[4]
Core Protocols and Methodologies
For the following protocols, we will use tert-butyl (3-bromo-5-formylphenyl)carbamate as a representative substrate. All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction due to its mild conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.[9][10]
Rationale: The choice of a modern palladium precatalyst (like a Buchwald G3 or G4 precatalyst) and a bulky biarylphosphine ligand (like XPhos) is deliberate. Precatalysts are air-stable and ensure the efficient in-situ generation of the active monoligated Pd(0) species, leading to more reproducible results and allowing for lower catalyst loadings.[2][11] The bulky ligand promotes both the initial oxidative addition and the final reductive elimination step.[7] A base like potassium carbonate is often sufficient, but for more challenging couplings, a stronger base like potassium phosphate may be required.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add tert-butyl (3-bromo-5-formylphenyl)carbamate (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and add it to the reaction vial.
-
Solvent Addition & Degassing: Add the solvent system (e.g., Dioxane/Water, 4:1, 0.1 M). Seal the vial and degas the mixture by sparging with argon for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale / Notes |
| Pd Source | XPhos Pd G3, SPhos Pd G3 | Air-stable precatalysts for reliable activation.[11] |
| Ligand | (Included in precatalyst) | Bulky biarylphosphines are excellent for many substrates. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄ is stronger and can be effective for difficult couplings. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, 2-MeTHF | The presence of water is often crucial for the transmetalation step.[12] |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive substrates. |
Buchwald-Hartwig Amination: For C-N Bond Formation
This reaction is a premier method for constructing aryl amine bonds, which are ubiquitous in pharmaceuticals.[13][14] The development of sterically hindered phosphine ligands by the Buchwald and Hartwig groups was a critical breakthrough, enabling the coupling of a wide range of amines and aryl halides.[15]
Rationale: The choice of base is paramount in the Buchwald-Hartwig amination. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used to deprotonate the amine or the intermediate palladium-amine complex, facilitating the formation of the key palladium-amido intermediate.[15][16] The ligand choice is critical to prevent β-hydride elimination and promote the desired reductive elimination.[13]
Figure 3: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reagent Setup: To an oven-dried Schlenk flask or reaction vial, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and the base (e.g., NaOtBu, 1.4 equiv).
-
Substrate Addition: Add tert-butyl (3-bromo-5-formylphenyl)carbamate (1.0 equiv).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon three times.
-
Solvent and Nucleophile Addition: Add the anhydrous solvent (e.g., Toluene or Dioxane, 0.2 M) followed by the amine nucleophile (1.2 equiv) via syringe.
-
Reaction: Heat the mixture (typically 90-110 °C) with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and water, separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation
The Sonogashira coupling provides a direct route to arylalkynes, valuable structures in materials science and medicinal chemistry. The classic protocol uses a palladium catalyst and a copper(I) co-catalyst.[17][18]
Rationale: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle is similar to that described before. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II) complex.[19] An amine base (e.g., triethylamine or diisopropylamine) is typically used, serving both as a base and often as the solvent. Copper-free protocols have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling), but often require different ligands or conditions.[20]
Experimental Protocol: Sonogashira Coupling
-
Reagent Setup: To a Schlenk flask, add tert-butyl (3-bromo-5-formylphenyl)carbamate (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, 0.2 M) and the amine base (e.g., triethylamine, 2-3 equiv). Add the terminal alkyne (1.2-1.5 equiv) via syringe.
-
Reaction: Stir the reaction at room temperature to 60 °C for 2-12 hours. Monitor by TLC or LC-MS.
-
Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate. Redissolve in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify by flash column chromatography.
Troubleshooting and Practical Considerations
Even with robust protocols, cross-coupling reactions can be sensitive to a variety of factors. A systematic approach to troubleshooting is essential.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed Pd source or ligand).2. Insufficiently degassed system (oxygen poisons Pd(0)).3. Poor substrate solubility.4. Incorrect base or solvent. | 1. Use a reliable precatalyst. Ensure ligand is not oxidized.2. Improve degassing technique (use freeze-pump-thaw).3. Switch to a different solvent (e.g., DMF, 2-MeTHF).4. Screen different bases (e.g., move from K₂CO₃ to K₃PO₄ in Suzuki).[12][21] |
| Homocoupling of Nucleophile | (Suzuki) Boronic acid decomposition (protodeboronation).(Sonogashira) Oxygen-mediated Glaser coupling. | (Suzuki) Use a boronic ester (e.g., pinacol ester) which is more stable. Use fresh boronic acid.--INVALID-LINK--7 Ensure rigorous degassing. Consider a copper-free protocol. |
| Reductive Dehalogenation | 1. Presence of water or protic sources.2. β-Hydride elimination pathway is competitive. | 1. Use rigorously dried solvents and reagents.2. Change the ligand; bulkier ligands can disfavor this pathway. |
| Product Decomposition | The formyl or Boc group may be sensitive to the reaction conditions (e.g., very strong base or high temperature). | Use milder conditions: lower temperature, weaker base (e.g., K₂CO₃ instead of NaOtBu), or a more active catalyst to shorten reaction time. |
References
- 1. youtube.com [youtube.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. Buy 3-Aminobenzaldehyde | 1709-44-0 [smolecule.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmcct.com [jmcct.com]
- 6. ajabs.org [ajabs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. atlanchimpharma.com [atlanchimpharma.com]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 21. reddit.com [reddit.com]
Application Note: High-Fidelity Purification of tert-Butyl (3-formylphenyl)carbamate and Its Derivatives
An Application Guide by Senior Application Scientist, Dr. Evelyn Reed
Abstract
This document provides a comprehensive guide to the purification of tert-Butyl (3-formylphenyl)carbamate (CAS 176980-36-2), a critical bifunctional building block in pharmaceutical and organic synthesis. The presence of both a reactive aldehyde and a stable Boc-protected amine necessitates robust purification strategies to ensure high purity, which is paramount for the success of subsequent synthetic transformations.[1] This guide details two primary purification methodologies: flash column chromatography and recrystallization. It further outlines rigorous analytical techniques for purity validation, including HPLC, TLC, and NMR spectroscopy. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure reproducibility and high-quality outcomes.
Introduction: The Chemical Versatility and Purity Imperative
This compound is a versatile intermediate featuring a nucleophile-susceptible aldehyde group and an acid-labile tert-butyloxycarbonyl (Boc) protected amine. This unique structure allows for selective reactions, such as reductive amination at the aldehyde site while the amine remains masked, or deprotection of the amine for subsequent amide coupling.[2]
The purity of this reagent is not merely a matter of quality control; it is a prerequisite for achieving desired reaction outcomes and avoiding complex side-product profiles. Common impurities, such as the starting material 3-aminobenzaldehyde, over-oxidized 3-(tert-butoxycarbonylamino)benzoic acid, or residual solvents, can interfere with downstream reactions. Therefore, a validated purification protocol is an indispensable part of any synthetic workflow involving this compound.
Pre-Purification Analysis: Identifying Common Impurities
Before selecting a purification strategy, it is crucial to understand the potential impurity profile of the crude product. The synthesis of this compound typically proceeds via the reaction of 3-aminobenzaldehyde with di-tert-butyl dicarbonate (Boc₂O).
Common Impurities Include:
-
Unreacted 3-aminobenzaldehyde: A primary amine that can compete in subsequent reactions.
-
3-(tert-butoxycarbonylamino)benzoic acid: Formed by the oxidation of the aldehyde group. This acidic impurity can be particularly problematic.
-
Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: Often present if an excess is used in the protection step.
-
Solvents and Reagents: Residual solvents (e.g., THF, Dichloromethane) or bases (e.g., Triethylamine) used during the synthesis.[3]
A preliminary Thin Layer Chromatography (TLC) analysis is highly recommended to visualize the number and relative polarity of these impurities, which will guide the choice of purification method.
Purification Workflow Overview
The selection of an appropriate purification method depends on the scale of the reaction and the nature of the impurities identified. The following diagram illustrates a typical decision-making workflow.
Caption: General workflow for the purification of this compound.
Protocol 1: Purification by Flash Column Chromatography
Flash chromatography is the method of choice when impurities have significantly different polarities from the desired product or when multiple impurities are present. The aldehyde group can sometimes be sensitive to acidic silica gel, potentially leading to degradation.[4] This protocol includes an optional step to neutralize the silica gel.
Rationale and Principles
This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[5] Less polar compounds travel faster down the column, while more polar compounds are retained longer. For this compound, a gradient elution starting with a non-polar solvent system is typically effective.
Step-by-Step Protocol
-
TLC Analysis: Determine an optimal eluent system using TLC. A good system will show the product spot with a Retention Factor (Rf) of ~0.25-0.35. A common starting point is a mixture of Hexane and Ethyl Acetate (e.g., 80:20 v/v).[2]
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 Hexane/Ethyl Acetate).
-
(Optional) If aldehyde decomposition is a concern, pre-treat the silica gel by preparing the slurry in a solvent containing 1% triethylamine, then flush the packed column with the starting eluent before loading the sample.[4]
-
Pack the column evenly, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase (e.g., 95:5 Hexane/EtOAc).
-
Gradually increase the polarity of the eluent (e.g., to 80:20, then 70:30 Hexane/EtOAc) to elute the product.
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product, typically as a white to off-white solid.
-
Protocol 2: Purification by Recrystallization
Recrystallization is a highly effective technique for obtaining material of very high purity, provided the crude product is already substantially pure and crystalline. It is often more scalable and cost-effective than chromatography. The key is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Rationale and Principles
This method relies on the differences in solubility between the desired compound and its impurities in a chosen solvent. As a hot, saturated solution cools, the sharp decrease in solubility of the target compound causes it to crystallize out, leaving the more soluble impurities behind in the mother liquor.[6]
Step-by-Step Protocol
-
Solvent Selection:
-
Test small batches of the crude product with various solvents to find a suitable system. A good single solvent is one in which the product is poorly soluble at room temperature but very soluble when heated.
-
A two-solvent (solvent/anti-solvent) system is often effective. The product should be soluble in the "solvent" (e.g., Ethyl Acetate, Methanol) and insoluble in the "anti-solvent" (e.g., Hexane, Diethyl Ether, Water).[7][8] For many Boc-protected compounds, an Ethyl Acetate/Hexane system works well.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent (or the "good" solvent) needed to fully dissolve the solid. This should be done on a hot plate with stirring.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
If using a two-solvent system, add the anti-solvent dropwise to the hot solution until it becomes slightly cloudy (the saturation point), then allow it to cool.
-
Once at room temperature, the flask can be placed in an ice bath or refrigerator (2-8°C) to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of the cold recrystallization solvent (or the anti-solvent) to remove any remaining mother liquor.
-
Dry the crystals under high vacuum to remove all residual solvent.
-
Troubleshooting Recrystallization
| Problem | Potential Cause | Suggested Solution |
| "Oiling Out" | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. | Add slightly more hot solvent to ensure the compound is fully dissolved before cooling. Try a lower-boiling point solvent.[6] |
| No Crystals Form | The solution is not sufficiently saturated, or the compound is very soluble even at low temperatures. | Evaporate some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.[9] |
| Poor Recovery | Too much solvent was used for dissolution or washing. The compound has significant solubility at low temperatures. | Use the minimum amount of hot solvent necessary. Ensure washing is done with ice-cold solvent and is performed quickly. |
Purity Assessment and Validation
Post-purification analysis is a mandatory step to confirm the identity and purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust quantitative method for assessing purity.[1] A reversed-phase method is typically employed.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)[1] |
| Mobile Phase | A: Water + 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile + 0.1% TFA |
| Gradient | Start at 30% B, ramp to 95% B over 15-20 minutes |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 210 nm and 254 nm |
| Sample Prep | Dissolve ~1 mg of product in 1 mL of Acetonitrile/Water (1:1) |
The purity is determined by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.
NMR Spectroscopy
¹H NMR spectroscopy confirms the chemical structure and can reveal the presence of proton-containing impurities.
Expected Chemical Shifts (in CDCl₃):
-
Aldehyde Proton (-CHO): ~9.9-10.1 ppm (singlet)
-
Aromatic Protons: ~7.4-8.0 ppm (multiplets)
-
Amine Proton (-NH-): ~6.7-7.0 ppm (broad singlet)
-
tert-Butyl Protons (-C(CH₃)₃): ~1.5 ppm (singlet, 9H)[10]
The absence of signals from starting materials or byproducts (e.g., a carboxylic acid proton >10 ppm) is indicative of high purity.
Safety and Storage
Safety Precautions:
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Handle the compound in a well-ventilated fume hood.
Storage:
-
This compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the aldehyde group.
-
For long-term stability, store at refrigerated temperatures (2-8°C).
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. tert-Butyl 3-formylphenylcarbamate | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl (3-formylphenyl)carbamate
Welcome to the technical support center for tert-Butyl (3-formylphenyl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the synthesis and application of this versatile bifunctional molecule. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the construction of pharmaceutical intermediates. Its structure incorporates a Boc-protected aniline and an aromatic aldehyde, offering a strategic entry point for modifications such as reductive amination, Wittig reactions, and other carbonyl chemistries, while the nitrogen remains masked. Successful use of this reagent hinges on understanding its synthesis, stability, and reactivity. This guide provides a structured approach to address common challenges encountered during its preparation and subsequent reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling, synthesis, and reactivity of this compound.
Q1: What are the primary challenges in synthesizing this compound?
The synthesis typically involves the Boc protection of 3-aminobenzaldehyde. The main challenges are:
-
Low Nucleophilicity: The aniline nitrogen in 3-aminobenzaldehyde is less nucleophilic than aliphatic amines due to the electron-withdrawing nature of the benzene ring and the aldehyde group. This can lead to sluggish or incomplete reactions.[1]
-
Side Reactions: The aldehyde functionality is sensitive and can undergo side reactions under basic conditions or during workup. Over-protection to form a di-Boc species is also a possibility, though less common for anilines.
-
Purification: Separating the desired product from unreacted 3-aminobenzaldehyde and byproducts can be challenging due to similar polarities.
Q2: My reductive amination using this compound is giving low yields. What is the most likely cause?
The most common issue is the choice of reducing agent. Reagents like sodium borohydride (NaBH₄) can reduce both the desired imine intermediate and the starting aldehyde, leading to a mixture of products and reduced yield of the target amine.[2][3] The preferred reagent is Sodium Triacetoxyborohydride (STAB), which is a milder reducing agent that selectively reduces the imine over the aldehyde.[4][5]
Q3: How should I store this compound?
Aromatic aldehydes are susceptible to oxidation to carboxylic acids upon prolonged exposure to air. Therefore, it is best to store the compound under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark, and dry place. While the Boc group is generally stable, the aldehyde is the more sensitive handle.
Q4: Can I purify this compound using column chromatography on silica gel?
Yes, column chromatography on silica gel is a standard method for purifying this compound. However, aldehydes can sometimes be sensitive to acidic silica gel. To mitigate potential degradation, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% in the eluent).
Part 2: Troubleshooting Guide for Synthesis & Application
This section provides a detailed, problem-oriented approach to common issues encountered in the lab.
Issue 1: Incomplete or Failed Synthesis (Boc Protection of 3-Aminobenzaldehyde)
Question: I am trying to synthesize this compound from 3-aminobenzaldehyde and Boc-anhydride, but my reaction is either very slow or fails to go to completion. What should I do?
Answer: This is a classic issue stemming from the reduced nucleophilicity of the aniline. Here is a systematic approach to troubleshoot and optimize the reaction.
Causality & Solution Workflow:
Caption: Troubleshooting workflow for Boc protection.
Detailed Troubleshooting Steps:
-
Evaluate Your Base: While some Boc protections proceed without a base, for less nucleophilic anilines, a base is crucial to neutralize the acidic byproduct and drive the reaction.
-
Problem: Using a strong, nucleophilic base like NaOH can lead to side reactions with the aldehyde.
-
Solution: Employ a non-nucleophilic organic base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) at 1.1-1.5 equivalents. For very sluggish reactions, adding a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) can significantly increase the reaction rate.[6]
-
-
Solvent Selection is Key: The choice of solvent affects both the solubility of reagents and the reaction rate.
-
Problem: Protic solvents like methanol or ethanol can compete with the amine for reaction with Boc-anhydride.
-
Solution: Use anhydrous aprotic solvents. Tetrahydrofuran (THF) and Dichloromethane (DCM) are excellent first choices. Acetonitrile is also a viable option.
-
-
Temperature and Reaction Time:
-
Problem: Room temperature may not be sufficient to overcome the activation energy for this reaction.
-
Solution: Gently heating the reaction mixture to around 40°C can often drive it to completion. Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) to avoid potential byproduct formation from prolonged heating.
-
Issue 2: Low Yield in Reductive Amination
Question: I am performing a reductive amination with this compound and a primary amine, but I am getting a mixture of products and a low yield of my desired secondary amine. How can I optimize this?
Answer: This is a common problem in reductive amination where careful selection of the reducing agent and reaction conditions is paramount to success.
Data Table: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride | STAB | DCM, DCE, THF | Highly selective for imines over aldehydes/ketones. [4] Mild and efficient. | Water-sensitive; can be more expensive. |
| Sodium Cyanoborohydride | NaCNBH₃ | MeOH, EtOH | Works well in protic solvents; stable at neutral pH.[2][3] | Highly toxic (releases HCN gas upon acidification) . Less selective than STAB. |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Inexpensive and readily available. | Reduces both aldehydes and imines , requiring careful addition timing.[2] |
Optimization Strategy:
-
Switch to Sodium Triacetoxyborohydride (STAB): This is the single most important change you can make. STAB is a mild and selective reducing agent that will preferentially reduce the in situ formed imine without significantly affecting the starting aldehyde.[4][5] This avoids the formation of the corresponding alcohol byproduct.
-
Control the pH: Reductive amination is often facilitated under weakly acidic conditions (pH 5-6), which promotes imine formation without degrading the acid-labile reducing agents. Adding a small amount of acetic acid can be beneficial.
-
One-Pot Procedure: A reliable one-pot procedure is generally the most efficient method.
-
Dissolve this compound (1.0 eq) and your primary amine (1.0-1.2 eq) in an anhydrous solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add STAB (1.5 eq) portion-wise and continue stirring at room temperature. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
-
Troubleshooting Overalkylation: If you are forming a tertiary amine byproduct, it means your newly formed secondary amine is reacting again with the starting aldehyde.
-
Solution: Use a strict 1:1 stoichiometry of the aldehyde and the primary amine. Adding the aldehyde slowly to the mixture of the amine and reducing agent can also minimize this side reaction. A one-pot tandem procedure where Boc-anhydride is added along with STAB can trap the secondary amine product as it forms, preventing overalkylation.[5]
-
Issue 3: Difficulty in Product Purification
Question: After my reaction, I am struggling to obtain pure this compound (or its downstream product). What purification strategies do you recommend?
Answer: Purification can be challenging due to the presence of unreacted starting materials or byproducts with similar physical properties.
Purification Workflow Diagram:
Caption: General purification strategy.
Recommended Purification Protocols:
-
Aqueous Workup:
-
After the reaction is complete, quench it carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining acid and react with unreacted Boc-anhydride.
-
Extract your product into an organic solvent like Ethyl Acetate or DCM.
-
Wash the combined organic layers with water and then brine to remove water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Column Chromatography:
-
This is often the most effective method.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of Ethyl Acetate in Hexanes (or Heptane) is a good starting point. For example, start with 10% Ethyl Acetate and gradually increase the polarity. The product is moderately polar and should elute effectively.
-
Tip: As mentioned, if you suspect your compound is degrading on the column, you can pre-treat the silica with a triethylamine-containing solvent system.
-
-
Recrystallization:
-
If the product obtained after chromatography is a solid but still contains minor impurities, recrystallization can be an excellent final purification step.
-
A common solvent system for compounds of this type is Ethyl Acetate/Hexanes. Dissolve the crude solid in a minimal amount of hot Ethyl Acetate and then slowly add Hexanes until the solution becomes cloudy. Allow it to cool slowly to room temperature, and then in an ice bath, to induce the formation of pure crystals.
-
Part 3: Optimized Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a round-bottom flask under an inert atmosphere (N₂), add 3-aminobenzaldehyde (1.0 eq) and anhydrous Dichloromethane (DCM).
-
Add Triethylamine (1.2 eq) and stir the solution for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.
-
If the reaction is slow, add a catalytic amount of DMAP (0.02 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent). The reaction is typically complete within 4-12 hours.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes to afford the title compound as a solid.
Protocol 2: Reductive Amination using this compound
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous DCM.
-
Stir the solution at room temperature for 1 hour to facilitate imine formation.
-
Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) to the mixture in several portions over 10 minutes. Note: STAB is moisture-sensitive; handle it quickly.
-
Continue to stir the reaction at room temperature. Monitor the disappearance of the starting aldehyde by TLC. The reaction is typically complete in 3-18 hours.
-
Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting N-Boc protected secondary amine by flash column chromatography.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Common side reactions with tert-Butyl (3-formylphenyl)carbamate
Technical Support Center: tert-Butyl (3-formylphenyl)carbamate
Welcome to the technical support guide for this compound (CAS 176980-36-2). This versatile bifunctional molecule is a cornerstone in modern synthetic chemistry, serving as a key building block for pharmaceuticals, agrochemicals, and materials science. Its structure, featuring a Boc-protected aniline and a reactive aldehyde, allows for precise, sequential modifications. However, this duality of function can also introduce specific challenges and side reactions.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights into navigating the common experimental hurdles associated with this reagent. We will move beyond simple procedural lists to explore the chemical principles behind these challenges, empowering you to troubleshoot effectively and optimize your synthetic routes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab, presented in a question-and-answer format.
Question 1: "My reaction yield is low, and TLC analysis shows a significant amount of a new, more polar baseline spot. What is happening?"
Observed Issue: Formation of a highly polar byproduct that does not move from the TLC baseline, coupled with low conversion of the starting material.
Probable Cause: Accidental Deprotection and Polymerization
The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acid.[1][2] The most common cause for this observation is the inadvertent cleavage of the Boc protecting group, which exposes the free amine.
-
Causality: Trace amounts of acid in your reagents or on glassware, or the generation of an acidic species during the reaction, can catalyze the removal of the Boc group. The resulting 3-aminobenzaldehyde is highly reactive and can undergo self-condensation or polymerization under various conditions, leading to insoluble, complex mixtures that remain at the TLC baseline. The cleavage releases a tert-butyl cation, which can also lead to other side reactions.[1]
dot
Caption: Accidental acidic cleavage of the Boc group.
Preventative & Corrective Protocol:
-
Reagent Purity Check: Ensure all solvents are freshly distilled and anhydrous. Reagents like CDCl3 for NMR can be acidic; consider storing it over potassium carbonate.
-
Glassware Preparation: Wash glassware with a mild base solution (e.g., dilute NaHCO₃), rinse thoroughly with deionized water, and oven-dry immediately before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent the formation of acidic impurities from solvent or reagent degradation.
-
Addition of a Non-Nucleophilic Base: If the reaction conditions permit, add a proton sponge like 2,6-di-tert-butylpyridine or a hindered amine like N,N-diisopropylethylamine (DIPEA) to scavenge any stray protons without interfering with the primary reaction.
-
Work-up Consideration: During aqueous work-up, avoid strong acids. Use saturated sodium bicarbonate solution for washes.
Question 2: "I'm attempting a reductive amination, but I'm isolating the corresponding alcohol, 3-(hydroxymethyl)phenyl)carbamate, as the major product. Why?"
Observed Issue: The aldehyde functional group is reduced to an alcohol instead of forming the desired amine.
Probable Cause: Imine Formation vs. Aldehyde Reduction Kinetics
Reductive amination is a two-step process: (1) formation of an imine/iminium ion, and (2) reduction of this intermediate. If the reducing agent is too powerful or if the imine formation is slow, direct reduction of the aldehyde will outcompete the desired pathway.
-
Causality: Hydride reagents such as sodium borohydride (NaBH₄) can reduce aldehydes directly and rapidly. While it also reduces imines, the relative rates are key. If the concentration of the imine is low due to unfavorable equilibrium or steric hindrance, the aldehyde is the primary target for reduction. Sodium triacetoxyborohydride (STAB) is often preferred as it is a milder reducing agent that reduces iminium ions much faster than it reduces aldehydes, minimizing this side reaction.[3]
dot
Caption: Competing pathways in reductive amination.
Optimized Reductive Amination Protocol:
-
Pre-formation of Imine: In a flask charged with this compound and your amine of choice (1.0-1.2 equivalents), add a drying agent like anhydrous MgSO₄ or molecular sieves. Stir in a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane) for 1-2 hours at room temperature to favor imine formation.
-
Choice of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) portion-wise to the mixture. STAB is milder and more selective for the iminium ion over the aldehyde.[3]
-
pH Control: A small amount of acetic acid can catalyze imine formation, but excessive acid can lead to Boc deprotection. If used, add no more than 0.1 equivalents.
-
Monitoring: Follow the reaction's progress via TLC or LC-MS to ensure the consumption of the starting aldehyde and the formation of the product.
| Reagent | Suitability for Selective Reductive Amination | Common Side Reactions |
| NaBH(OAc)₃ (STAB) | High | Generally clean; can be slow with hindered amines. |
| NaBH₃CN | Moderate | Toxic (HCN release at low pH); less selective than STAB. |
| NaBH₄ | Low | Prone to reducing the aldehyde to an alcohol. |
| H₂/Pd-C | Moderate | Can cause deprotection of other sensitive groups (e.g., Cbz). |
Question 3: "My Wittig reaction is sluggish and gives a poor yield. What are the likely causes?"
Observed Issue: Incomplete consumption of the aldehyde starting material and low formation of the desired alkene in a Wittig reaction.
Probable Causes & Solutions:
-
Ylide Instability/Basicity: The phosphonium ylide is a strong base. If there are any acidic protons in the medium (e.g., from water in the solvent or an unprotected phenol), the ylide will be quenched. Furthermore, the N-H proton of the carbamate, while not highly acidic, could potentially interact with very strong bases like n-BuLi used for ylide generation, especially at elevated temperatures.
-
Solution: Strictly anhydrous conditions are paramount. Use freshly dried solvents. When generating the ylide, use a base compatible with the substrate, such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH), which are less likely to deprotonate the carbamate N-H compared to organolithium reagents.[4][5]
-
-
Steric Hindrance: While not severely hindered, the aldehyde's position on the benzene ring can present some steric challenge, especially with bulky phosphonium ylides.
-
Solution: Consider using the Horner-Wadsworth-Emmons (HWE) modification.[6] HWE reagents (phosphonate esters) are generally more reactive than their phosphonium ylide counterparts and the resulting phosphate byproduct is water-soluble, simplifying purification.
-
Recommended Wittig Protocol (HWE Variant):
-
Ylide Generation: To a stirred suspension of NaH (1.2 eq, 60% dispersion in mineral oil, washed with dry hexanes) in anhydrous THF at 0 °C, add the phosphonate ester (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 30-60 minutes until hydrogen evolution ceases.
-
Aldehyde Addition: Cool the resulting ylide solution back to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction carefully by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by column chromatography.
Frequently Asked Questions (FAQs)
Q: How stable is this compound to storage?
A: The compound is a solid and is generally stable when stored under proper conditions.[7] However, the aldehyde group is susceptible to air oxidation over time, which can form the corresponding carboxylic acid. For long-term storage, it is recommended to keep it in a tightly sealed container, under an inert atmosphere (Argon or Nitrogen), and refrigerated (2-8 °C).
Q: Can I perform a reaction on the carbamate nitrogen without affecting the aldehyde?
A: This is challenging. The carbamate nitrogen is not nucleophilic due to the delocalization of its lone pair into the carbonyl group. Reactions typically aimed at alkylating amines will not work here. Any reaction requiring harsh basic conditions risks side reactions at the aldehyde group (e.g., Cannizzaro reaction, aldol condensation if an enolizable species is present). It is synthetically more common to modify the aldehyde first, then deprotect the amine for subsequent functionalization.
Q: What are the best practices for purifying this compound and its derivatives?
A:
-
Initial Product: The starting material, this compound, is a crystalline solid. If synthesized, it can often be purified by trituration with a non-polar solvent like hexanes or by recrystallization from a solvent system like ethyl acetate/hexanes.[8]
-
Reaction Products: Column chromatography on silica gel is the most common method for purifying its derivatives. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.
-
Dealing with Triphenylphosphine Oxide (TPPO): In Wittig reactions, the byproduct TPPO can be difficult to separate. Methods to remove it include:
-
Precipitating TPPO by adding a non-polar solvent like diethyl ether or hexanes and filtering it off.
-
Performing chromatography on silica gel, as TPPO is moderately polar.
-
Converting TPPO to a water-soluble salt by treating the crude mixture with aqueous HCl, if the product is stable to acid.
-
dot
Caption: General purification decision workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. total-synthesis.com [total-synthesis.com]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. This compound | 176980-36-2 [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Stability of tert-Butyl (3-formylphenyl)carbamate under acidic and basic conditions
Welcome to the technical support guide for tert-Butyl (3-formylphenyl)carbamate (CAS 176980-36-2).[1][2] This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this versatile bifunctional molecule. Here, we will address common questions regarding its stability under both acidic and basic conditions, helping you to optimize your reaction outcomes and avoid common pitfalls.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am planning a multi-step synthesis. Under what pH conditions is the tert-butoxycarbonyl (Boc) protecting group on this compound stable?
Answer: The stability of the Boc group is highly pH-dependent. Understanding its limitations is crucial for designing a successful synthetic strategy, particularly when orthogonal protecting groups are involved.[3][4][5]
-
Acidic Conditions (pH < 4): Unstable. The Boc group is notoriously labile to acid.[6] It is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often in a dichloromethane (DCM) solution.[7][8] Even milder acidic conditions can lead to premature deprotection over time. The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide.[8][9]
-
Neutral Conditions (pH ≈ 7): Generally Stable. Under neutral pH, the Boc group is quite robust.[6] You can expect minimal degradation, making it suitable for reactions and workups that do not involve acidic or strongly basic reagents.
-
Basic Conditions (pH > 9): Generally Stable. The Boc group is resistant to a wide range of basic conditions.[6] It can withstand common bases like sodium hydroxide, sodium bicarbonate, and triethylamine.[7] However, it's worth noting that some very strong bases or prolonged heating might cause issues, although this is not a common concern for most applications.
Troubleshooting Tip:
If you observe unexpected deprotection of the Boc group, carefully check the pH of all your reaction and workup steps. Hidden sources of acidity, such as acidic silica gel in chromatography, can sometimes be the culprit.
Question 2: How stable is the formyl (aldehyde) group on the aromatic ring under the conditions used for Boc deprotection or other transformations?
Answer: The formyl group is generally stable under the acidic conditions typically used for Boc deprotection. However, its reactivity under basic conditions requires careful consideration.
-
Acidic Conditions: The formyl group is stable to the acidic reagents commonly used for Boc cleavage, such as TFA in DCM or HCl in dioxane.[7][8]
-
Basic Conditions: Aldehydes can undergo various reactions in the presence of bases. While the formyl group on this compound is relatively stable to mild bases, stronger bases or elevated temperatures can lead to side reactions. Potential issues include:
-
Cannizzaro Reaction: In the presence of a strong base and the absence of an enolizable proton, aldehydes can disproportionate to form a primary alcohol and a carboxylic acid.
-
Aldol Condensation: While self-condensation is not possible for this aromatic aldehyde, it can react with other enolizable carbonyl compounds present in the reaction mixture.
-
Oxidation: Aldehydes are susceptible to oxidation to carboxylic acids, especially in the presence of air and certain bases.
-
Troubleshooting Tip:
When performing reactions under basic conditions, it is advisable to use the mildest base possible and to keep the reaction temperature low to minimize side reactions involving the formyl group. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
Question 3: I need to deprotect the Boc group without affecting other acid-sensitive functionalities in my molecule. What are my options?
Answer: Selective deprotection of the Boc group is a common challenge.[10] The key is to choose conditions that are acidic enough to cleave the Boc group but mild enough to leave other acid-labile groups intact.
Here is a summary of common acidic deprotection methods, ranging from strong to milder conditions:
| Reagent(s) | Typical Conditions | Notes |
| Trifluoroacetic acid (TFA) | 25-50% in DCM, rt, 1-2 h | Very common and effective, but harsh.[8] |
| Hydrochloric acid (HCl) | 4M in Dioxane or Ethyl Acetate, rt, 1-2 h | Another strong acid condition.[7] |
| Zinc Bromide (ZnBr₂) | DCM, rt, overnight | A Lewis acid approach that can be milder.[8] |
| Montmorillonite K10 clay | Dichloroethane, rt | A heterogeneous catalyst that can offer selectivity.[8] |
| Aqueous Phosphoric Acid | - | An environmentally benign and mild reagent.[11] |
| Thermal Deprotection | High temperature (e.g., 150-240 °C) in solvents like TFE or MeOH | Can be an option in the absence of acid catalysts.[12] |
Experimental Protocol: Mild Boc Deprotection with Zinc Bromide
-
Dissolve the Boc-protected substrate in dichloromethane (DCM).
-
Add 2-3 equivalents of zinc bromide (ZnBr₂).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product as needed, typically by column chromatography.
Question 4: Can I perform a reaction on the formyl group, for example, a reductive amination, without cleaving the Boc group?
Answer: Yes, this is a common synthetic transformation. The key is to choose reaction conditions that are compatible with the Boc group's stability, which generally means avoiding acidic conditions.
Reductive Amination Workflow:
Caption: Workflow for Reductive Amination.
For the imine formation step, you can often proceed without an acid catalyst, or with a very mild one that will not significantly affect the Boc group. For the reduction step, sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is a mild reducing agent that is effective under neutral or slightly acidic conditions. Sodium borohydride (NaBH₄) in an alcoholic solvent is also a viable option.
Question 5: I am observing the formation of an unknown impurity during my reaction. What are some potential side reactions?
Answer: Besides the potential reactions of the formyl group mentioned earlier, another possibility is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation generated during Boc deprotection.[10] This is particularly relevant for electron-rich aromatic rings or other nucleophilic functional groups.
Mechanism of Side Reaction:
Caption: Formation of tert-butylated byproduct.
Troubleshooting Tip:
To mitigate this side reaction, you can add a "scavenger" to your deprotection reaction. Scavengers are nucleophiles that will react with the tert-butyl cation, preventing it from reacting with your desired product. Common scavengers include triethylsilane or anisole.
Summary of Stability
| Condition | Boc Group Stability | Formyl Group Stability | Key Considerations |
| Strongly Acidic (e.g., TFA, HCl) | Unstable (Cleaved) | Stable | Primary method for Boc deprotection. |
| Mildly Acidic | Potentially Unstable | Stable | Can be used for selective reactions if carefully controlled. |
| Neutral | Stable | Stable | Ideal for many transformations. |
| Mildly Basic (e.g., NaHCO₃, Et₃N) | Stable | Generally Stable | Monitor for potential aldehyde side reactions. |
| Strongly Basic (e.g., NaOH, KOH) | Stable | Potential for Side Reactions | Risk of Cannizzaro reaction or other base-mediated transformations. |
References
- 1. CAS 176980-36-2: (3-FORMYL-PHENYL)-CARBAMIC ACID TERT-BUTY… [cymitquimica.com]
- 2. This compound [oakwoodchemical.com]
- 3. jocpr.com [jocpr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. jk-sci.com [jk-sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. tert-Butyl Esters [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Purification strategies for removing impurities from tert-Butyl (3-formylphenyl)carbamate reactions
Welcome to the technical support center for the synthesis and purification of tert-Butyl (3-formylphenyl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges encountered during purification, offering field-tested solutions, detailed protocols, and the scientific rationale behind them. Our goal is to empower you to achieve high purity and yield in your experiments.
Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common initial queries regarding the purification of this compound.
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile is typically dictated by the reaction conditions, but the most common species are:
-
Unreacted 3-aminobenzaldehyde: The starting material. It is more polar and more basic than the product.
-
Di-tert-butyl dicarbonate ((Boc)₂O): The protecting agent, if used in excess. It is highly non-polar.
-
tert-Butanol: A byproduct of the protection reaction.
-
3-(tert-butoxycarbonylamino)benzoic acid: An over-oxidation product of the aldehyde. This impurity is acidic and significantly more polar than the desired product.
-
Di-protected species: N,N-bis(tert-butoxycarbonyl)-3-aminobenzaldehyde. This is generally a minor impurity as the second Boc protection on an aniline nitrogen is sterically hindered and electronically disfavored.
Q2: My crude product is a sticky oil, but the literature reports a solid. What went wrong?
A2: This is a common issue often caused by the presence of residual solvents or low-melting point impurities like tert-butanol or excess (Boc)₂O. Before attempting more complex purification, try co-evaporating your crude product with a solvent like dichloromethane or toluene on a rotary evaporator, followed by drying under high vacuum for several hours. This can often remove volatile residues, yielding a solid. If the product remains oily, it indicates the presence of significant non-volatile impurities requiring chromatographic purification.
Q3: How can I quickly assess the purity of my crude reaction mixture?
A3: Thin-Layer Chromatography (TLC) is the most effective method for a rapid purity assessment. A good starting solvent system is 30% Ethyl Acetate in Hexane. You should see the desired product as a major spot. Compare its Rf value to that of the 3-aminobenzaldehyde starting material (which will be more polar, lower Rf) and (Boc)₂O (which will be non-polar, higher Rf). Staining with potassium permanganate can help visualize the aldehyde group.
Q4: Is recrystallization a good purification method for this compound?
A4: Recrystallization can be effective if the crude product is already of moderate to high purity (>85-90%). The challenge lies in finding a suitable solvent system that provides good solubility at high temperatures but poor solubility at room temperature. A mixed solvent system, such as ethyl acetate/hexane or isopropanol/water, may be effective. However, for crude mixtures with multiple impurities, flash column chromatography is generally the more robust and reliable method.[1]
Q5: When is flash column chromatography the necessary choice?
A5: You should proceed with flash column chromatography when:
-
TLC analysis shows multiple impurities with Rf values close to your product.
-
The crude product is an intractable oil that does not solidify upon drying.
-
Recrystallization attempts fail to improve purity to the desired level.
-
You need to remove baseline impurities or highly non-polar byproducts that won't easily crystallize out.
Section 2: Troubleshooting Guide - Resolving Specific Purification Issues
This guide provides a problem-cause-solution framework for specific issues you may encounter during purification.
Issue 1: Significant Starting Material (3-aminobenzaldehyde) Remains in the Product
-
Primary Cause: The Boc-protection reaction has not gone to completion.
-
Secondary Cause: Inefficient removal during aqueous work-up.
-
Troubleshooting & Protocol: While optimizing the reaction is ideal, the unreacted starting material can be effectively removed during the work-up. 3-aminobenzaldehyde is significantly more basic than the product carbamate. An acidic wash will protonate the starting material, rendering it water-soluble.
Protocol: Acidic Wash Extraction
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like Ethyl Acetate or Dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1 M HCl (2 x 50 mL for a 10g scale reaction). Causality: The aniline of 3-aminobenzaldehyde is protonated to its ammonium salt, which partitions into the aqueous layer. The carbamate is stable to mild aqueous acid.[2][3]
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Re-assess purity by TLC. This procedure should remove the majority of the starting material.
-
Issue 2: Product Streaks Severely During Silica Gel Chromatography
-
Primary Cause: Interaction between the compound and the acidic silanol groups on the silica gel surface. Both the lone pair on the carbamate nitrogen and the aldehyde can lead to undesirable interactions, causing band broadening and poor separation.[4]
-
Troubleshooting & Protocol: The acidity of the silica gel must be neutralized. This is easily achieved by adding a small amount of a basic modifier to the mobile phase.
Protocol: Column Chromatography with a Basic Modifier
-
Prepare your mobile phase (e.g., Hexane/Ethyl Acetate). Add 0.5-1% triethylamine (Et₃N) by volume to the prepared solvent mixture.
-
Prepare the silica gel slurry using this modified mobile phase.
-
Equilibrate the column by flushing with at least 2-3 column volumes of the modified mobile phase before loading the sample. Causality: The triethylamine competitively binds to the acidic sites on the silica, preventing the product from sticking and allowing it to elute as a sharp, well-defined band.[4]
-
Load your sample (adsorbed onto a small amount of silica) and elute with the triethylamine-modified gradient.
-
Issue 3: A Persistent Polar Impurity is Difficult to Remove
-
Primary Cause: This is often the 3-(tert-butoxycarbonylamino)benzoic acid, formed by air oxidation of the aldehyde. This is more likely if the reaction or work-up was prolonged or exposed to high temperatures.
-
Troubleshooting & Protocol: As an acid, this impurity can be selectively removed with a basic wash.
Protocol: Basic Wash Extraction
-
Dissolve the crude material in Ethyl Acetate (EtOAc).
-
Wash the EtOAc solution with a saturated solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to the highly water-soluble sodium carboxylate salt and will be extracted into the aqueous layer.
-
Separate the layers and proceed with the standard drying and concentration steps. If this impurity persists, it can be readily separated by column chromatography as it is significantly more polar than the desired aldehyde product.
-
Section 3: Standardized Purification Protocols
Here are detailed, step-by-step workflows for the most common and effective purification strategies.
Protocol A: General Aqueous Work-up and Extraction
This protocol is the first step after the reaction is complete and aims to remove water-soluble byproducts and reagents.
-
Cool the reaction mixture to room temperature.
-
If a solvent like THF or DMF was used, remove it under reduced pressure.
-
Dilute the residue with Ethyl Acetate (10-20 mL per gram of starting material).
-
Wash the organic layer sequentially with:
-
1 M HCl (if unreacted amine is present).
-
Saturated NaHCO₃ solution (to remove acidic impurities and neutralize).
-
Water.
-
Brine (to break emulsions and begin drying).
-
-
Dry the separated organic layer over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product.
Protocol B: Flash Column Chromatography
This is the most reliable method for obtaining highly pure this compound.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Recommended Eluent: A gradient of Ethyl Acetate in Hexane (e.g., starting from 5% EtOAc and gradually increasing to 30-40%). Add 0.5% v/v Triethylamine to the eluent mixture.
-
Procedure:
-
Dry-load the crude product: Dissolve the crude material in a minimal amount of DCM or EtOAc, add a small amount of silica gel (approx. 2-3 times the mass of the crude product), and concentrate to a free-flowing powder.
-
Pack the column with silica gel slurried in the initial, low-polarity eluent (e.g., 5% EtOAc/Hexane + 0.5% Et₃N).
-
Carefully add the dry-loaded sample to the top of the column.
-
Begin elution with the gradient, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to afford the purified product.[5][6]
-
Section 4: Visual Guides and Data
Impurity Profile and Origin
The following diagram illustrates the synthetic pathway and the origin of common impurities.
Caption: Origin of key impurities in the synthesis of this compound.
General Purification Workflow
This workflow provides a logical decision-making process for purification.
Caption: Decision workflow for purifying this compound.
Typical TLC Data
This table provides representative Rf values to aid in TLC analysis.
| Compound | Typical Rf Value (30% EtOAc/Hexane) | TLC Appearance Notes |
| This compound | ~0.45 - 0.55 | UV active. Stains well with permanganate. |
| 3-Aminobenzaldehyde (Starting Material) | ~0.20 - 0.30 | UV active. Tends to streak slightly without base in eluent. |
| (Boc)₂O | ~0.80 - 0.90 | Not UV active. Visualized by permanganate or p-anisaldehyde. |
| 3-(tert-butoxycarbonylamino)benzoic acid | ~0.10 - 0.15 | UV active. Often streaks. Stays close to the baseline. |
Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and exact solvent ratio.
References
Technical Support Center: Navigating Steric Hindrance in Reactions of tert-Butyl (3-formylphenyl)carbamate
<
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical transformations involving tert-Butyl (3-formylphenyl)carbamate. The steric bulk imparted by the tert-butyloxycarbonyl (Boc) protecting group, combined with its electronic influence, presents unique challenges in synthetic chemistry. This guide is designed to help you diagnose and resolve these issues efficiently, ensuring the success of your experimental outcomes.
The Challenge: Understanding Steric and Electronic Effects
This compound is a bifunctional molecule featuring an electrophilic aldehyde and a Boc-protected amine. The large tert-butyl group creates significant steric shielding around the reaction centers, primarily impacting the accessibility of the formyl group to nucleophiles.[1][2] Furthermore, the carbamate group, while meta-directing, can electronically influence the reactivity of both the aldehyde and the aromatic ring. Navigating these combined effects is crucial for successful synthesis.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yields in Aldehyde-Targeted Reactions (Reductive Amination, Wittig, Grignard)
Question: My reductive amination (or Wittig/Grignard) reaction with this compound is resulting in low conversion and poor yields. Why is this happening and how can I improve it?
Answer: This is a common challenge stemming directly from the steric hindrance around the formyl group. The bulky tert-butyl group can physically obstruct the approach of nucleophiles, slowing down reaction rates and, in some cases, shifting equilibria unfavorably.[1][3]
Causality & Solutions:
-
Inefficient Nucleophilic Attack: The primary issue is the hindered approach of your nucleophile (an amine for reductive amination, an ylide for Wittig, or an organometallic reagent for Grignard).
-
Solution for Reductive Amination: The initial imine formation is often the rate-limiting step.[4][5] To drive this equilibrium forward, rigorous water removal is essential. Use dehydrating agents like molecular sieves or employ a Dean-Stark apparatus.[5] A slightly acidic pH (typically 4-6) is often optimal to catalyze imine formation without excessively protonating the amine nucleophile.[5][6]
-
Solution for Wittig Reactions: For sterically hindered aldehydes, standard stabilized ylides may react poorly.[7][8] Consider using less sterically demanding, more reactive unstabilized ylides (e.g., Ph₃P=CH₂).[9][10] In cases of persistent low yield, the Horner-Wadsworth-Emmons (HWE) reaction, which uses less bulky phosphonate esters, is a superior alternative.[7]
-
Solution for Grignard Reactions: Grignard reagents are strong bases and can be sterically demanding. Ensure anhydrous conditions to prevent quenching of the reagent. If simple Grignard reagents fail, consider using more reactive organolithium reagents, but be mindful of potential side reactions.
-
-
Decreased Electrophilicity of the Aldehyde: The carbamate group, while meta-directing, can have a subtle electronic influence on the aldehyde.
Troubleshooting Workflow: Low Yield in Aldehyde Reactions
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wittig_reaction [chemeurope.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 11. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
Work-up procedures for reactions involving tert-Butyl (3-formylphenyl)carbamate
Welcome to the technical support guide for researchers utilizing tert-Butyl (3-formylphenyl)carbamate in their synthetic workflows. This document is designed to provide practical, field-tested insights into the nuances of its handling, with a specific focus on robust work-up and purification procedures. My goal is to move beyond simple step-by-step instructions and delve into the chemical principles that govern success, enabling you to troubleshoot effectively and optimize your outcomes.
Core Compound Analysis: Understanding the Key Players
Success in working with this compound, C₁₂H₁₅NO₃ (MW: 221.25 g/mol )[1], hinges on understanding the distinct and sometimes conflicting reactivity of its two primary functional groups: the Boc-protected amine and the aromatic aldehyde .
-
The tert-Butoxycarbonyl (Boc) Group: This is one of the most common amine protecting groups, prized for its general stability. It is resilient against most nucleophiles and bases, making it compatible with a wide array of reaction conditions.[2][3] However, its critical vulnerability is its lability under acidic conditions.[4][5] The mechanism of cleavage involves protonation of the carbonyl, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene gas and CO₂.[4][6] This acid sensitivity is the single most important factor to consider during reaction work-up.
-
The Aromatic Aldehyde: The formyl group attached to the phenyl ring is a moderately reactive electrophile. It is less reactive than its aliphatic counterparts due to the electron-donating resonance effect of the benzene ring.[7] This moiety is the primary site for transformations such as reductive aminations, Wittig reactions, and aldol condensations. During work-up, its main vulnerabilities are oxidation to a carboxylic acid and, under certain conditions, reduction to an alcohol.
The challenge, therefore, is to design a work-up and purification strategy that isolates the desired product without compromising the integrity of these two functional groups.
General Work-up & Purification Workflow
A standardized workflow provides a logical framework for isolating your product. The following diagram illustrates a typical sequence, which we will dissect in the troubleshooting section.
Caption: A generalized workflow for reaction work-up and product isolation.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered in a practical, question-and-answer format.
Q1: I'm losing my Boc group during the work-up. How can I perform an extraction without causing deprotection?
Root Cause Analysis: Accidental deprotection is almost always caused by exposure to acidic conditions. Strong acids like HCl or even milder ones like 1N HCl can cleave the Boc group, especially with prolonged contact.[5][8] The concentration of acid can also increase during solvent evaporation (e.g., if TFA was used for chromatography), leading to unexpected deprotection.[9]
Solution: Employ a "Boc-safe" work-up strategy that avoids acidic pH.
Recommended Protocol: Boc-Safe Aqueous Work-up
-
Quenching: Upon reaction completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution instead of water or acid. NH₄Cl is a very weak acid and is generally safe for Boc groups. If the reaction is basic, quenching with water is often sufficient.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane (DCM)). Collect the organic layer.
-
Washing:
-
Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will neutralize any residual acid from the reaction and is basic enough to be safe for the Boc group.
-
Follow with a wash using saturated aqueous sodium chloride (brine). This step helps to remove residual water from the organic layer and aids in breaking emulsions.
-
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Expert Tip: Always check the pH of your aqueous layer with pH paper during the work-up to ensure it remains neutral or slightly basic.
Q2: I've formed a persistent emulsion during my liquid-liquid extraction. How can I break it?
Root Cause Analysis: Emulsions are colloidal suspensions of one liquid in another, stabilized by impurities, salts, or fine particulate matter. Vigorous shaking is a common cause.
Solutions:
| Troubleshooting Emulsions | | :--- | :--- | | Technique | Explanation & Rationale | | Add Brine | Saturated NaCl solution increases the ionic strength and density of the aqueous phase, forcing the separation of the layers. This is the most common and effective first step. | | Gentle Agitation | Instead of vigorous shaking, gently rock or swirl the separatory funnel. This minimizes the energy input that creates emulsions. | | Filtration | Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the suspension by removing particulate matter that stabilizes the emulsion. | | Add More Solvent | Adding more of the organic solvent can sometimes help to break the emulsion. | | Centrifugation | If available, centrifuging the mixture is a highly effective method for physically forcing the layers to separate. |
Q3: My yield is extremely low, and I can't find my product in the organic layer. Could it be in the aqueous phase?
Root Cause Analysis: While the starting material itself has low water solubility, reaction products can sometimes be more polar or form salts that are soluble in the aqueous layer.[10] This is particularly true if the product is an amine that has been protonated into a salt form (e.g., an ammonium salt) during an acidic wash.
Troubleshooting Workflow:
Caption: Workflow for checking and recovering product from the aqueous layer.
Recommended Protocol: Product Recovery from Aqueous Phase
-
Check the Aqueous Layer: Before discarding the aqueous layer, take a small aliquot (a few drops), and spot it directly onto a TLC plate alongside a sample of your crude organic material. Elute as normal. If you see a spot corresponding to your product, it is present in the aqueous phase.
-
Adjust pH: If the product is in the aqueous layer and you performed an acidic wash, it is likely in its protonated, salt form. Adjust the pH of the aqueous layer to be slightly basic (pH 8-9) by carefully adding saturated NaHCO₃ or dilute NaOH. This will neutralize the salt and convert the amine back to its "free base" form, which is more soluble in organic solvents.
-
Back-Extract: Pour the pH-adjusted aqueous layer back into the separatory funnel and extract it 2-3 times with fresh portions of your organic solvent (e.g., Ethyl Acetate).
-
Combine and Process: Combine these new organic extracts with your original organic layer. Wash the combined layers with brine, dry, filter, and concentrate as usual.
Q4: What is a reliable work-up for a reductive amination using this aldehyde?
Root Cause Analysis: Reductive aminations involve forming an imine in situ, followed by reduction with an agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). The work-up must remove the amine, any unreacted aldehyde, and the boron-containing byproducts.
Recommended Protocol: Reductive Amination Work-up
-
Quench: Once the reaction is complete, quench by pouring the reaction mixture into a beaker containing saturated aqueous NaHCO₃ solution. Stir for 15-30 minutes. This basic wash is crucial for neutralizing acidic catalysts/byproducts and ensuring your product amine is in its neutral, free-base form.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with Ethyl Acetate or DCM.
-
Wash: Combine the organic layers and wash once with brine.
-
Dry, Filter, Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can then be purified by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes. If the product amine shows tailing on the TLC plate, pre-treating the silica gel with 1% triethylamine (Et₃N) in the eluent can significantly improve the separation by neutralizing acidic sites on the silica.
References
- 1. tert-Butyl 3-formylphenylcarbamate | Sigma-Aldrich [sigmaaldrich.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. How To [chem.rochester.edu]
Validation & Comparative
A Head-to-Head Comparison: HPLC vs. qNMR for Purity Analysis of tert-Butyl (3-formylphenyl)carbamate
In the landscape of pharmaceutical development and quality control, the unambiguous determination of a compound's purity is a cornerstone of safety and efficacy. For an intermediate like tert-Butyl (3-formylphenyl)carbamate—a key building block in the synthesis of various active pharmaceutical ingredients (APIs)—rigorous purity assessment is not merely a procedural step, but a critical quality attribute that dictates the quality of the final drug substance.
This guide provides an in-depth, objective comparison of two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As researchers, scientists, and drug development professionals, the choice of analytical methodology can significantly impact timelines, resource allocation, and the confidence in your results. Here, we move beyond a theoretical overview to provide field-proven insights and detailed experimental protocols, enabling you to make an informed decision for your specific analytical challenges.
The Central Role of Purity in Drug Synthesis
Impurities in a drug substance can originate from various sources, including starting materials, by-products of the synthesis, degradation products, or residual solvents.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (ICH Q3A/B) that mandate the reporting, identification, and qualification of these impurities.[2][3][4] An inaccurate purity assessment can lead to the rejection of batches, costly delays in development, and potential safety risks. Therefore, the analytical methods employed must be validated to be accurate, precise, specific, and robust.[5][6]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of purity determination in the pharmaceutical industry, revered for its high resolving power and sensitivity in separating a primary compound from its impurities.[7] For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice, leveraging the compound's moderate polarity.
The Causality Behind the HPLC Protocol
The goal is to develop a method that can separate the main compound from potential impurities, such as starting materials (e.g., 3-aminobenzaldehyde) or by-products from the carbamate formation. A C18 column is selected for its hydrophobic stationary phase, which will retain the analyte based on its nonpolar character.[6] The mobile phase, a gradient of water and acetonitrile, allows for the elution of compounds with varying polarities. The addition of a small amount of an acid like formic acid is crucial; it protonates any residual silanols on the silica-based column, preventing peak tailing of basic compounds and ensuring sharp, symmetrical peaks.[6] UV detection is ideal due to the presence of the aromatic ring in the analyte, which provides strong chromophoric activity.
Experimental Protocol: HPLC Purity Determination
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
References
- 1. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. Separation of tert-Butyl carbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. juniperpublishers.com [juniperpublishers.com]
Comparative Guide to Quinazoline Synthesis: Strategic Alternatives to tert-Butyl (3-formylphenyl)carbamate
An In-Depth Technical Guide for Researchers
Introduction
The quinazoline core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including anticancer drugs like Gefitinib and Erlotinib.[1][2] The synthesis of this privileged scaffold is, therefore, a subject of continuous innovation. A common strategy involves the use of bifunctional aromatic precursors that contain both a nucleophilic nitrogen source and an electrophilic carbon, poised for cyclization. tert-Butyl (3-formylphenyl)carbamate is one such precursor, providing a protected aniline and an aldehyde within the same molecule. While effective, reliance on a single, potentially complex precursor limits synthetic flexibility and substrate scope.
This guide provides a comparative analysis of alternative, field-proven strategies for quinazoline synthesis. We will move beyond the single-reagent approach and explore diverse synthetic disconnections that utilize more readily available starting materials. Each section will detail the core chemical logic, present validated experimental protocols, and offer a critical evaluation of the method's advantages and limitations, empowering researchers to make informed decisions for their specific synthetic campaigns.
Strategy 1: Oxidative Cyclization of Anthranilamides with Aldehydes
This approach is one of the most direct and versatile alternatives, building the quinazoline ring by combining a 2-aminobenzamide (anthranilamide) with an aldehyde. The anthranilamide provides the benzene ring and both nitrogen atoms (N1 and the 2-amino group), while the aldehyde supplies the C2 carbon and its substituent. This method typically proceeds via an initial condensation to form a dihydroquinazoline intermediate, which is subsequently oxidized to the aromatic quinazoline product.
Mechanistic Rationale & Causality
The reaction is often performed as a one-pot procedure. An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), facilitates the initial condensation between the anthranilamide and the aldehyde by activating the aldehyde's carbonyl group.[3][4] This is followed by an intramolecular cyclization. The key final step is an oxidative dehydrogenation. Various oxidants can be employed, from metal-based reagents to greener, metal-free systems like phenyliodine diacetate (PIDA) or even aerobic oxidation in a suitable solvent like DMSO.[3][5][6] The choice of oxidant is critical and influences the reaction's scope and environmental impact.
Visualizing the Workflow: Anthranilamide Route
Caption: General workflow for quinazoline synthesis from anthranilamides and aldehydes.
Experimental Protocol: p-TsOH/PIDA Mediated Synthesis[3]
-
Reaction Setup: To a solution of anthranilamide (1.0 mmol) and the corresponding aldehyde (1.2 mmol) in tetrahydrofuran (THF, 10 mL), add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.2 mmol).
-
Cyclization: Stir the mixture at 60 °C and monitor the reaction by Thin Layer Chromatography (TLC).
-
Oxidation: Once the starting material is consumed, cool the reaction mixture to room temperature. Add phenyliodine diacetate (PIDA, 1.5 mmol).
-
Completion: Stir the mixture at room temperature for the time specified by TLC monitoring (typically 1-3 hours).
-
Workup: Quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired quinazolinone.
Performance Data
| Entry | Aldehyde (Substituent) | Time (h) | Yield (%)[3] |
| 1 | 4-Chlorobenzaldehyde | 2 | 91 |
| 2 | 4-Methylbenzaldehyde | 2 | 92 |
| 3 | 4-Methoxybenzaldehyde | 1.5 | 89 |
| 4 | 2-Naphthaldehyde | 2.5 | 85 |
| 5 | Cinnamaldehyde | 3 | 78 |
| 6 | Heptanal | 2 | 72 |
Strategy 2: Annulation of 2-Aminobenzonitriles
Using 2-aminobenzonitriles as the foundational block is a powerful and highly adaptable strategy. Here, the aniline nitrogen and the nitrile group are the key reactive centers. This approach allows for the synthesis of diverse quinazolines, including the medicinally important 2-aminoquinazolines.[7] The specific reaction partner dictates the nature of the substituents at the C2 and C4 positions.
Mechanistic Rationale & Causality
The versatility of the nitrile group is central to this strategy. It can be attacked by nucleophiles or activated by acids or metal catalysts.
-
With Grignard Reagents: Reaction with an aryl Grignard reagent transforms the nitrile into an ortho-aminoketimine intermediate. This intermediate can then undergo cyclization under basic conditions to form N,4-disubstituted quinazolines.[8]
-
With N-Benzyl Cyanamides: An acid-mediated [4+2] annulation between a 2-aminobenzonitrile and an N-benzyl cyanamide can produce 2-amino-4-iminoquinazolines.[7]
-
With Aldehydes and Arylboronic Acids: A palladium-catalyzed three-component reaction provides a highly efficient route to diverse quinazolines by coupling the 2-aminobenzonitrile, an aldehyde, and an arylboronic acid in a single pot.[9]
Visualizing the Pathway: 2-Aminobenzonitrile Route
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation [organic-chemistry.org]
- 4. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 5. pure.korea.ac.kr [pure.korea.ac.kr]
- 6. CN103613550A - Environment-friendly synthesis method for 4(3H)-quinazolinone - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazoline synthesis [organic-chemistry.org]
A Senior Application Scientist's Guide to Quinazoline Synthesis: A Comparative Analysis of Yields Across Key Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a broad spectrum of biological activities. The efficient synthesis of this privileged heterocycle is therefore of paramount importance in drug discovery and development. This guide provides an in-depth, comparative analysis of the yields of various synthetic routes to quinazolines, offering field-proven insights into the selection of an optimal synthetic strategy. We will delve into the mechanistic underpinnings of classical methods and explore the advancements offered by modern techniques, supported by experimental data to guide your synthetic choices.
The Enduring Importance of the Quinazoline Core
Quinazoline and its derivatives are a class of fused heterocyclic compounds that have garnered significant attention in pharmaceutical chemistry due to their diverse pharmacological properties.[1] From anticancer agents that inhibit critical signaling pathways to anti-inflammatory, antiviral, and antimicrobial drugs, the versatility of the quinazoline nucleus makes it a frequent target for synthetic chemists. The choice of synthetic route not only impacts the overall efficiency and cost-effectiveness of drug development but also influences the accessibility of diverse substitution patterns crucial for structure-activity relationship (SAR) studies.
Classical Routes Revisited: Niementowski and Friedländer Syntheses
For decades, the Niementowski and Friedländer syntheses have been the workhorses for constructing the quinazoline ring system. Understanding their mechanisms is key to appreciating both their utility and their limitations.
The Niementowski Quinazoline Synthesis
The classical Niementowski synthesis involves the condensation of an anthranilic acid with an amide at elevated temperatures.[2] A key variation of this reaction utilizes formamide to produce the parent quinazolin-4(3H)-one.[3]
Mechanism: The reaction is believed to proceed through the initial acylation of the amino group of the anthranilic acid by the amide, forming an N-acylanthranilic acid intermediate. This intermediate then undergoes intramolecular cyclization and dehydration to yield the final 4(3H)-quinazolinone product. A similar mechanism is proposed for the related Niementowski quinoline synthesis.[4]
Caption: Mechanism of the Niementowski Quinazoline Synthesis.
The Friedländer Annulation
The Friedländer synthesis provides a route to quinolines and, by extension, can be adapted for quinazolines. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[5]
Mechanism: Two primary mechanisms are proposed for the Friedländer synthesis. The first involves an initial aldol condensation between the reactants, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring.[6]
Caption: Mechanistic Pathways of the Friedländer Synthesis.
Modern Synthetic Strategies: Enhancing Efficiency and Yield
While classical methods are foundational, modern synthetic chemistry has introduced powerful techniques that often provide significant advantages in terms of reaction times, yields, and milder reaction conditions.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a transformative technology in organic synthesis, offering rapid and efficient heating that can dramatically accelerate reaction rates and improve yields.[7]
Metal-Catalyzed Cross-Coupling and Cyclization Reactions
Transition-metal catalysis has become an indispensable tool for the construction of complex organic molecules, including quinazolines. Catalysts based on copper, iron, cobalt, and other metals facilitate a variety of bond-forming reactions, often under milder conditions than classical methods and with high atom economy.[1] These reactions can involve diverse mechanisms, including dehydrogenative coupling, where the metal catalyst facilitates the removal of hydrogen to drive the cyclization.
Yield Comparison: A Data-Driven Analysis
To provide a clear and objective comparison, the following tables summarize reported yields for the synthesis of specific quinazoline derivatives using different synthetic routes.
Table 1: Conventional vs. Microwave-Assisted Niementowski Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one[8]
| Parameter | Conventional Synthesis (Reflux) | Microwave-Assisted Synthesis |
| Reaction Time | 10 hours | 5 minutes |
| Yield (%) | 79% | 87% |
| Microwave Power | N/A | 800 Watts |
This direct comparison clearly demonstrates the significant advantages of microwave-assisted synthesis, with a drastic reduction in reaction time and a notable improvement in yield.
Table 2: Comparative Yields for the Synthesis of 2-Phenylquinazolin-4(3H)-one
| Synthetic Method | Catalyst/Conditions | Yield (%) | Reference |
| Oxidative Olefin Bond Cleavage | Metal-Catalyst Free | 70% | [8] |
| Graphene Oxide Catalyzed | Graphene Oxide, Water | 94% | [7] |
| Visible Light-Induced Condensation | Fluorescein, Blue LED | 89% | [9] |
| Laccase/DDQ Cooperative Catalysis | Laccase/DDQ, O₂, Aqueous Media | 80-95% | [10] |
| Chemoenzymatic Synthesis | α-Chymotrypsin, White LED | up to 99% | [10] |
The data for 2-phenylquinazolin-4(3H)-one highlights the high efficiencies achievable with modern catalytic and green chemistry approaches, often surpassing 90% yield under mild conditions.
Table 3: Selected Yields for Other Synthetic Routes
| Synthetic Route | Quinazoline Derivative | Catalyst/Conditions | Yield (%) | Reference |
| Niementowski (Microwave) | 2,3-disubstituted-4(3H)-quinazolinones | Microwave, Solvent-free | Good yields | [8][11] |
| Niementowski (Conventional) | 6-bromo-2-methyl-3-[4-(carboxyphenyl)]-4-(3H)-quinazolinone | Pyridine, Reflux | 75% | [11] |
| Friedländer Annulation | Polysubstituted quinolines | HCl, H₂O | 77-95% | [12] |
| Co-catalyzed Dehydrogenative Cyclization | Various quinazoline derivatives | Co(OAc)₂·4H₂O | up to 95% | [12] |
| Cu-catalyzed Cascade Reaction | Quinazolinone derivatives | CuI, L-proline | Good to excellent yields | |
| Fe-catalyzed Cascade Synthesis | 2-arylated/heteroarylated quinazolines | FeBr₂ | Good to excellent yields | [13] |
| One-Pot, Three-Component (Metal-free) | 3,4-dihydroquinazolines | - | Good yields | [14] |
This table further illustrates the high yields attainable with various modern synthetic methods, often in the "good to excellent" range, which in practice typically means yields exceeding 80% and often surpassing 90%.
Experimental Protocols: From Bench to Scale-Up
To provide actionable insights, this section details representative experimental protocols for key synthetic methods.
Protocol 1: Conventional Niementowski Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one[3]
-
Materials: 2-Aminobenzohydrazide, 2-chlorobenzaldehyde, ethanol, pyridine.
-
Procedure:
-
A mixture of 2-aminobenzohydrazide (0.01 mol) and 2-chlorobenzaldehyde (0.01 mol) in ethanol (20 mL) is refluxed for 10 hours in the presence of a catalytic amount of pyridine.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.
-
The crude product is recrystallized from a suitable solvent to afford the pure product.
-
Caption: Workflow for Conventional Niementowski Synthesis.
Protocol 2: Microwave-Assisted Niementowski Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one[8]
-
Materials: 2-Aminobenzohydrazide, 2-chlorobenzaldehyde, ethanol.
-
Procedure:
-
In a microwave-safe vessel, a mixture of 2-aminobenzohydrazide (0.01 mol) and 2-chlorobenzaldehyde (0.01 mol) in ethanol (10 mL) is placed.
-
The vessel is sealed and subjected to microwave irradiation at 800 Watts for 5 minutes.
-
After irradiation, the vessel is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the product.
-
Caption: Workflow for Microwave-Assisted Niementowski Synthesis.
Protocol 3: Copper-Catalyzed Synthesis of Quinazolinones[13]
-
General Procedure:
-
A mixture of the substituted o-carbonylaryl halide (e.g., 2-bromobenzaldehyde), amidine hydrochloride, CuI (catalyst), L-proline (ligand), and a base (e.g., Cs₂CO₃) in a suitable solvent (e.g., DMF) is heated under a nitrogen atmosphere.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
Conclusion and Future Outlook
The synthesis of quinazolines has evolved significantly from classical thermal condensations to highly efficient modern catalytic methods. While the Niementowski and Friedländer syntheses remain valuable tools, particularly for specific substitution patterns, contemporary approaches offer substantial improvements in yield, reaction time, and sustainability.
Microwave-assisted synthesis stands out for its ability to dramatically accelerate reactions and often enhance yields. Metal-catalyzed reactions, particularly those employing abundant and non-toxic metals like copper and iron, provide versatile and high-yielding pathways to a wide array of quinazoline derivatives. Furthermore, the development of one-pot, multicomponent reactions represents a significant step towards more atom-economical and environmentally benign synthetic strategies.
For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the desired level of "greenness" of the process. This guide provides a data-driven framework to inform these critical decisions, empowering chemists to select the most efficient and effective path for the synthesis of these vital heterocyclic compounds.
References
- 1. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quinazoline synthesis [organic-chemistry.org]
- 12. Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Byproduct Characterization in tert-Butyl (3-formylphenyl)carbamate Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the synthesis of key intermediates demands rigorous control over product purity. One such critical building block is tert-Butyl (3-formylphenyl)carbamate, a versatile precursor in the synthesis of a variety of pharmaceutically active compounds. The Boc (tert-butoxycarbonyl) protection of 3-aminobenzaldehyde is a fundamental transformation, yet it is not without its challenges. The formation of byproducts can significantly impact the yield, purity, and overall efficiency of the synthetic process. This guide provides a comprehensive comparison of analytical methodologies for the characterization and identification of byproducts in this reaction, grounded in scientific principles and practical application.
The Synthetic Landscape: Boc Protection of 3-Aminobenzaldehyde
The reaction of 3-aminobenzaldehyde with di-tert-butyl dicarbonate (Boc anhydride) is the most common method for the synthesis of this compound. The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride. While seemingly straightforward, this reaction can be influenced by various factors including stoichiometry, temperature, solvent, and the presence of catalysts, leading to the formation of several potential byproducts.
}
Figure 1: Primary reaction and potential byproduct formation pathways.Understanding the genesis of these byproducts is the first step toward controlling them. The principal impurities encountered include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual 3-aminobenzaldehyde and di-tert-butyl dicarbonate.
-
Di-Boc Protected Amine: Over-reaction can lead to the formation of di(tert-butyl) N-(3-formylphenyl)iminodicarbonate, where a second Boc group is attached to the nitrogen atom.[1][2][3]
-
Boc Anhydride Decomposition Products: Di-tert-butyl dicarbonate can decompose, especially in the presence of moisture or at elevated temperatures, to yield tert-butanol and carbon dioxide.[4][5]
A Comparative Analysis of Analytical Techniques
The effective identification and quantification of these byproducts necessitate the use of a suite of analytical techniques. Each method offers unique advantages and provides complementary information.
| Analytical Technique | Principle | Information Gained | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Separation and quantification of the main product and byproducts. | High sensitivity, excellent for quantitative analysis, can be coupled with MS.[6][7] | Requires reference standards for absolute quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Structural elucidation of the main product and byproducts. | Provides detailed structural information, non-destructive.[8][9] | Lower sensitivity compared to HPLC for trace impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups present in the reaction mixture. | Fast, provides a molecular fingerprint, can be used for in-situ monitoring. | Provides limited structural information on its own. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ions. | Molecular weight determination and fragmentation patterns for structural clues. | High sensitivity and specificity for molecular weight.[10][] | May not distinguish between isomers without fragmentation analysis. |
Experimental Protocols for Byproduct Characterization
To provide a practical framework, we present detailed protocols for the synthesis and subsequent analysis of this compound.
Protocol 1: Synthesis of this compound
This protocol is a general representation and may require optimization based on laboratory conditions.
-
Reaction Setup: To a solution of 3-aminobenzaldehyde (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran, dichloromethane) in a round-bottom flask, add di-tert-butyl dicarbonate (1.1 eq).
-
Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization.[12][13]
}
Figure 2: General workflow for the synthesis of this compound.Protocol 2: HPLC Analysis of the Reaction Mixture
-
Sample Preparation: A small aliquot of the crude reaction mixture is diluted with the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[7]
-
-
Analysis: The retention times of the main product and byproducts are compared to those of available standards. Peak areas are used for relative quantification.
Protocol 3: NMR Spectroscopic Analysis
-
Sample Preparation: The crude product is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Analysis: The proton NMR spectrum will show characteristic signals for the desired product and any proton-containing byproducts.
-
This compound: A singlet around 1.5 ppm (9H, t-Bu), aromatic protons in the 7-8 ppm region, an aldehyde proton around 10 ppm, and an NH proton.[14]
-
Unreacted 3-Aminobenzaldehyde: Distinct aromatic and aldehyde proton signals.
-
tert-Butanol: A singlet around 1.28 ppm.
-
-
¹³C NMR Analysis: The carbon NMR spectrum provides further structural confirmation.[8][15]
Protocol 4: FTIR Spectroscopic Analysis
-
Sample Preparation: A small amount of the crude product is analyzed directly as a solid or a thin film.
-
Analysis: The FTIR spectrum will show characteristic absorption bands:
-
Carbamate C=O stretch: ~1700-1730 cm⁻¹
-
Aldehyde C=O stretch: ~1690-1710 cm⁻¹
-
N-H stretch: ~3300-3500 cm⁻¹[16]
-
Interpreting the Data: A Comparative Approach
The true power of these analytical techniques lies in their combined application.
}
Figure 3: Integrated analytical workflow for byproduct identification.An initial HPLC analysis of the crude reaction mixture will reveal the complexity of the sample, showing peaks for the main product and any impurities. By comparing the retention times with known standards, unreacted starting materials can be readily identified.
Subsequent analysis of the crude mixture by ¹H NMR can provide direct evidence for the presence of specific byproducts. For instance, the appearance of a second singlet in the t-butyl region could indicate the presence of the di-Boc protected amine. The presence of a singlet around 1.28 ppm would confirm the decomposition of Boc anhydride to tert-butanol.
FTIR spectroscopy serves as a rapid preliminary check. A broad N-H stretch and a sharp aldehyde C=O stretch alongside the carbamate C=O stretch would be consistent with the presence of the desired product. Significant changes in the fingerprint region could indicate the presence of unexpected byproducts.
Finally, LC-MS analysis of the HPLC peaks can provide the molecular weights of the separated components, confirming the identity of the main product and providing crucial information for the structural elucidation of unknown byproducts.
Alternative Synthetic Strategies to Minimize Byproducts
When byproduct formation is significant, exploring alternative synthetic routes is a logical step. For the synthesis of this compound, alternatives to the direct Boc protection of 3-aminobenzaldehyde could include:
-
Modification of Reaction Conditions: Lowering the reaction temperature, using a less polar solvent, or carefully controlling the stoichiometry of the reagents can help to minimize over-reaction and decomposition of the Boc anhydride.
-
Use of Alternative Boc Reagents: While Boc anhydride is the most common, other reagents such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can sometimes offer higher selectivity.
-
Multi-step Synthesis: A longer but potentially cleaner route could involve the protection of the aldehyde group first, followed by the Boc protection of the amine, and then deprotection of the aldehyde.
The choice of an alternative method will depend on a careful evaluation of factors such as yield, cost, scalability, and the impurity profile of the final product. A thorough analytical comparison, as outlined in this guide, is essential for making an informed decision.
Conclusion
The successful synthesis of this compound hinges on a comprehensive understanding and control of byproduct formation. A multi-pronged analytical approach, combining the separative power of HPLC with the structural elucidation capabilities of NMR, FTIR, and MS, is indispensable for the thorough characterization of the reaction mixture. By systematically identifying and quantifying impurities, researchers and drug development professionals can optimize reaction conditions, select appropriate purification strategies, and ultimately ensure the quality and consistency of this critical pharmaceutical intermediate.
References
- 1. Di-tert-butyl-iminodicarboxylate - Wikipedia [en.wikipedia.org]
- 2. What is Di-tert-butyl iminodicarboxylate?_Chemicalbook [chemicalbook.com]
- 3. Di-tert-butyl Iminodicarboxylate | C10H19NO4 | CID 279800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Application of Boc-anhydride [en.highfine.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 12. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Reactivity of N-Protected Aminobenzaldehydes: A Focus on Boc vs. Other Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and materials science, N-protected aminobenzaldehydes are indispensable building blocks. The aldehyde functionality serves as a versatile handle for a myriad of transformations, including reductive aminations, Wittig reactions, and various condensation reactions, enabling the construction of complex molecular architectures. The choice of the nitrogen protecting group, however, is far from trivial. It profoundly influences the reactivity of the aldehyde, the stability of the molecule under various reaction conditions, and the overall synthetic strategy.
This guide provides an in-depth technical comparison of the reactivity of tert-butyloxycarbonyl (Boc)-protected aminobenzaldehydes against other commonly employed N-protected analogues, such as those bearing the benzyloxycarbonyl (Cbz), 9-fluorenylmethoxycarbonyl (Fmoc), and tosyl (Ts) groups. By examining the interplay of electronic and steric effects, and providing supporting experimental contexts, this document aims to equip researchers with the insights necessary to make informed decisions in the selection of an appropriate protecting group for their specific synthetic endeavor.
The Decisive Influence of the N-Protecting Group: Electronic and Steric Considerations
The reactivity of the aldehyde group in N-protected aminobenzaldehydes is primarily governed by the electronic nature and steric bulk of the N-protecting group. These factors directly impact the electrophilicity of the carbonyl carbon.[1][2]
Electronic Effects:
The nitrogen atom of the amino group is conjugated with the aromatic ring and, consequently, with the aldehyde functionality. The nature of the protecting group modulates the electron-donating ability of the nitrogen.
-
Electron-donating groups increase the electron density on the aromatic ring, which is relayed to the carbonyl carbon. This reduces its partial positive charge, making it less electrophilic and thus less reactive towards nucleophiles.
-
Electron-withdrawing groups , in contrast, decrease the electron density on the nitrogen and the aromatic ring, thereby increasing the electrophilicity of the carbonyl carbon and enhancing its reactivity.
The common carbamate-based protecting groups (Boc, Cbz, Fmoc) are generally considered to be electron-withdrawing due to the presence of the carbonyl moiety attached to the nitrogen. However, their relative electron-withdrawing strength can vary. The tosyl group, being a sulfonyl derivative, is a significantly stronger electron-withdrawing group.
Steric Effects:
The steric hindrance around the aldehyde functionality can play a crucial role in its accessibility to incoming nucleophiles.[1][3] Bulky protecting groups can shield the carbonyl carbon, slowing down the rate of reaction, particularly with sterically demanding nucleophiles.
-
The Boc group is notoriously bulky due to the tert-butyl moiety.
-
The Cbz group offers moderate steric hindrance.
-
The Fmoc group is also quite large and sterically demanding.[4]
-
The Tosyl group presents a moderate level of steric bulk.
The interplay of these electronic and steric effects dictates the overall reactivity profile of the N-protected aminobenzaldehyde.
Figure 1: Interplay of electronic and steric effects of N-protecting groups on aldehyde reactivity.
Comparative Reactivity in Key Transformations
The choice of protecting group becomes critical in specific synthetic transformations. Below, we compare the expected reactivity of Boc-protected aminobenzaldehydes with other N-protected counterparts in three common reactions.
Reductive Amination
Reductive amination is a cornerstone reaction for the formation of C-N bonds, proceeding via an imine or iminium ion intermediate.[5][6] The rate-limiting step is often the initial nucleophilic attack of the amine on the aldehyde.
-
Boc-protected aminobenzaldehydes: The bulky Boc group can sterically hinder the approach of the amine, potentially leading to slower reaction rates compared to less bulky protecting groups.[3] Electronically, the carbamate group is electron-withdrawing, which should enhance the aldehyde's electrophilicity.
-
Cbz-protected aminobenzaldehydes: With less steric bulk than the Boc group, Cbz-protected aminobenzaldehydes may exhibit faster reaction kinetics in reductive aminations. The electronic effect is comparable to that of the Boc group.
-
Fmoc-protected aminobenzaldehydes: Similar to the Boc group, the Fmoc group is sterically demanding, which could slow down the initial condensation step.
-
Tosyl-protected aminobenzaldehydes: The strongly electron-withdrawing nature of the tosyl group significantly enhances the electrophilicity of the carbonyl carbon. This is expected to lead to faster rates of imine formation, making tosyl-protected aminobenzaldehydes highly reactive in reductive aminations.[7]
Data Summary: Expected Relative Reactivity in Reductive Amination
| Protecting Group | Steric Hindrance | Electronic Effect | Expected Reactivity |
| Boc | High | Moderately withdrawing | Moderate to Slow |
| Cbz | Moderate | Moderately withdrawing | Moderate to Fast |
| Fmoc | High | Moderately withdrawing | Moderate to Slow |
| Ts | Moderate | Strongly withdrawing | High |
Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes, is sensitive to both steric and electronic factors.[8][9][10] The initial step involves the nucleophilic attack of the phosphorus ylide on the carbonyl carbon.
-
Boc-protected aminobenzaldehydes: The significant steric bulk of the Boc group can disfavor the approach of the Wittig reagent, potentially leading to lower yields or requiring longer reaction times, especially with bulky ylides.
-
Cbz- and Ts-protected aminobenzaldehydes: These less sterically hindered analogues are expected to undergo the Wittig reaction more readily than their Boc-protected counterparts. The electron-withdrawing nature of these groups should also favor the initial nucleophilic attack.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a base.[11][12] The reaction is initiated by the nucleophilic attack of the carbanion generated from the active methylene compound.
-
Boc-protected aminobenzaldehydes: Similar to other nucleophilic additions, the steric hindrance of the Boc group can be a limiting factor.
-
Cbz- and Ts-protected aminobenzaldehydes: The lower steric hindrance and enhanced electrophilicity of the carbonyl carbon in these derivatives would suggest a higher reactivity in Knoevenagel condensations.
Experimental Protocols
To provide a practical context for the discussed principles, the following are representative experimental protocols for key reactions involving N-protected aminobenzaldehydes.
Protocol 1: General Procedure for Reductive Amination of N-Boc-4-aminobenzaldehyde
Figure 2: Workflow for the reductive amination of N-Boc-4-aminobenzaldehyde.
Materials:
-
N-Boc-4-aminobenzaldehyde
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[5]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-4-aminobenzaldehyde (1.0 equiv) in DCM or DCE, add the amine (1.0-1.2 equiv).
-
If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Add NaBH(OAc)₃ (1.5 equiv) or NaBH₃CN (1.5 equiv) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Wittig Reaction with N-Cbz-4-aminobenzaldehyde
Materials:
-
N-Cbz-4-aminobenzaldehyde
-
Phosphonium ylide (e.g., (carbethoxymethylene)triphenylphosphorane)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hexanes
-
Diethyl ether
Procedure:
-
Dissolve N-Cbz-4-aminobenzaldehyde (1.0 equiv) in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.[9]
-
Add the phosphonium ylide (1.0-1.2 equiv) portion-wise to the stirring solution at room temperature.[9]
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
To the residue, add a mixture of hexanes and diethyl ether to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture through a pad of celite, washing with the hexanes/ether mixture.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Knoevenagel Condensation of N-Tosyl-4-aminobenzaldehyde
Materials:
-
N-Tosyl-4-aminobenzaldehyde
-
Active methylene compound (e.g., malononitrile, diethyl malonate)
-
Piperidine or other basic catalyst
-
Ethanol or Toluene
-
Ice-water bath
Procedure:
-
In a round-bottom flask, dissolve N-Tosyl-4-aminobenzaldehyde (1.0 equiv) and the active methylene compound (1.0-1.1 equiv) in ethanol or toluene.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture in an ice-water bath to induce precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization.
Conclusion
The selection of an N-protecting group for aminobenzaldehydes is a critical decision in synthetic planning that significantly impacts the reactivity of the aldehyde functionality. The tert-butyloxycarbonyl (Boc) group, while offering excellent stability and ease of removal under acidic conditions, presents considerable steric hindrance that can temper the reactivity of the aldehyde in nucleophilic addition reactions. In contrast, less bulky protecting groups like Cbz, or those with strong electron-withdrawing properties like tosyl, can facilitate these transformations.
For reactions where steric hindrance is a major concern, such as in the Wittig reaction with bulky ylides or reductive amination with hindered amines, choosing a smaller protecting group like Cbz may be advantageous. For enhancing the intrinsic reactivity of the aldehyde, a strongly electron-withdrawing group like tosyl is an excellent choice. The Fmoc group, with its significant steric bulk, behaves similarly to the Boc group in terms of steric hindrance. Ultimately, the optimal protecting group is dictated by the specific requirements of the synthetic step and the overall strategic goals of the synthesis, including the need for orthogonal deprotection schemes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. community.wvu.edu [community.wvu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www1.udel.edu [www1.udel.edu]
- 11. benchchem.com [benchchem.com]
- 12. ijcps.org [ijcps.org]
A Senior Application Scientist's Guide to Determining the Isomeric Purity of Formylphenyl Carbamates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise characterization of molecular entities is not merely a regulatory hurdle but a scientific imperative. The isomeric purity of active pharmaceutical ingredients (APIs) and key intermediates, such as formylphenyl carbamates, directly influences their pharmacological and toxicological profiles. The position of the formyl group on the phenyl ring—ortho (2-), meta (3-), or para (4-)—can dramatically alter the compound's biological activity, efficacy, and safety. This guide provides an in-depth comparison of analytical methodologies for the robust determination of the isomeric purity of formylphenyl carbamates, grounded in field-proven insights and experimental data.
The Criticality of Isomeric Purity
The distinct pharmacological effects of isomers are well-documented. A subtle shift in the position of a functional group can lead to profound differences in how a molecule interacts with its biological target. For formylphenyl carbamates, which serve as building blocks in the synthesis of various therapeutic agents, ensuring the correct isomeric form is paramount. The presence of undesired isomers, even at trace levels, can lead to unforeseen side effects, reduced therapeutic efficacy, or the emergence of toxicity. Therefore, the development and validation of sensitive and selective analytical methods are critical for quality control and regulatory compliance.[1][2][3]
Comparative Analysis of Analytical Techniques
The separation and quantification of formylphenyl carbamate isomers necessitate analytical techniques with high resolving power. The choice of method is often a balance between resolution, sensitivity, speed, and the instrumentation available. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the principal techniques employed for this purpose.[4] Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a powerful tool for structural elucidation and quantification.
Workflow for Method Selection and Validation
The selection of an appropriate analytical technique is the first step in a comprehensive validation process. This workflow ensures that the chosen method is fit for its intended purpose.
Caption: Workflow for analytical method selection and validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its versatility and high resolution.[4] For positional isomers like formylphenyl carbamates, reversed-phase HPLC is often the first choice.
Causality Behind Experimental Choices: The key to separating positional isomers in HPLC lies in exploiting the subtle differences in their polarity and interaction with the stationary phase. The ortho-, meta-, and para-isomers will have slightly different dipole moments and steric hindrances, which can be leveraged for separation. Chiral stationary phases (CSPs), such as those based on cellulose or amylose derivatives, are particularly effective.[5][6] These phases create a chiral environment that allows for differential interaction with the isomers, leading to their separation.
Experimental Protocol: Chiral HPLC for Formylphenyl Carbamate Isomers
-
Instrumentation: HPLC system with a UV or Mass Spectrometer (MS) detector.
-
Column: Chiral stationary phase column, such as one based on tris(3,5-dimethylphenyl)carbamate cellulose or amylose.[5][6]
-
Mobile Phase: A mixture of n-hexane and a lower alcohol (e.g., isopropanol) in a ratio of 90:10 (v/v). A small amount of an amine additive like diethylamine (0.1%) can be added to improve peak shape.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25 °C.[4]
-
Detection: UV at 254 nm or MS with electrospray ionization (ESI).[4]
-
Injection Volume: 10 µL.[4]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL and filter through a 0.45 µm filter.[4]
Self-Validating System: The protocol's trustworthiness is established through a rigorous validation process as per ICH Q2(R2) guidelines.[3][7][8] This includes demonstrating specificity by injecting individual isomers and a mixture to ensure baseline separation. Linearity is assessed by preparing a calibration curve over a range of concentrations (e.g., 0.1% to 1.0% of the main component concentration). Accuracy and precision are determined by analyzing samples spiked with known amounts of the other isomers.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[4] While carbamates can be thermally labile, derivatization can make them amenable to GC analysis.[9][10]
Causality Behind Experimental Choices: For formylphenyl carbamates, direct injection can lead to thermal degradation in the injector port.[11] Derivatization, for instance, by silylation or acylation, increases the volatility and thermal stability of the analytes. The choice of a non-polar column, like a DB-5MS, is based on the principle of separating compounds based on their boiling points and subtle polarity differences.[4] Mass spectrometric detection (GC-MS) provides high sensitivity and structural information, aiding in the unambiguous identification of the isomers.[12]
Experimental Protocol: GC-MS for Derivatized Formylphenyl Carbamate Isomers
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[4]
-
Derivatization: React the sample with a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the carbamate to a more volatile silyl derivative.
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]
-
Inlet Temperature: 250 °C.[4]
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.[4]
-
MS Transfer Line Temperature: 280 °C.[4]
-
Ion Source Temperature: 230 °C.[4]
-
Mass Range: m/z 50-350.[4]
-
Injection Volume: 1 µL (splitless mode).[4]
Self-Validating System: The method's integrity is confirmed by analyzing a derivatized blank to ensure no interfering peaks are present. The mass spectra of the separated isomers are compared with a library or with previously acquired spectra of pure standards for positive identification. The validation process follows the same principles as for HPLC, with a focus on the reproducibility of the derivatization reaction.
Supercritical Fluid Chromatography (SFC)
SFC is emerging as a "greener" and often faster alternative to HPLC for chiral separations.[4][13] It utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase.[14]
Causality Behind Experimental Choices: The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to liquid mobile phases.[14] The addition of a small amount of a polar organic modifier, like methanol, is crucial for eluting the polar formylphenyl carbamate isomers from the chiral stationary phase. SFC is particularly advantageous for preparative separations due to the ease of removing the CO2 mobile phase.[13]
Experimental Protocol: Chiral SFC for Formylphenyl Carbamate Isomers
-
Instrumentation: SFC system with a UV or MS detector.
-
Column: Chiral stationary phase column, such as one based on immobilized amylose 3,5-dimethylphenyl carbamate.[15]
-
Mobile Phase: Supercritical CO2 with a methanol modifier (e.g., 20% methanol).[15] An additive like 20 mM ammonia in methanol can improve peak shape.[15]
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.
Self-Validating System: The validation of an SFC method follows similar principles to HPLC. System suitability tests, including resolution between the isomeric peaks and peak symmetry, are critical to ensure consistent performance. The robustness of the method is tested by slightly varying parameters like back pressure, temperature, and modifier percentage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful non-destructive technique that provides detailed structural information and can be used for quantitative analysis.[16][17] For isomeric purity, both ¹H and ¹³C NMR are valuable.
Causality Behind Experimental Choices: The chemical shifts of the protons and carbons in the formylphenyl carbamate isomers are highly sensitive to their electronic environment.[16] The position of the formyl group will influence the chemical shifts of the aromatic protons and carbons, as well as the carbamate protons. By carefully analyzing the ¹H and ¹³C NMR spectra, the different isomers can be identified and quantified.[16]
Experimental Protocol: Quantitative NMR (qNMR) for Isomeric Purity
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is fully soluble (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: A certified internal standard with a known concentration and a resonance that does not overlap with the analyte signals (e.g., maleic acid).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) to ensure full relaxation of all protons.
-
Data Processing: Integrate the signals corresponding to unique protons of each isomer and the internal standard.
-
Quantification: Calculate the concentration of each isomer relative to the internal standard.
Self-Validating System: The accuracy of qNMR relies on the purity of the internal standard and the correct integration of the signals. The method can be validated by preparing samples with known ratios of the isomers and demonstrating that the qNMR results are accurate and precise.
Data Presentation: Comparison of Analytical Techniques
| Analytical Method | Principle | Common Stationary Phase | Key Performance Characteristics |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | C18, Chiral (e.g., cellulose or amylose derivatives).[4][5] | Resolution: Excellent, especially with chiral columns. Sensitivity: High (ng/mL to pg/mL). Versatility: Wide range of columns and detectors available.[4] |
| Gas Chromatography (GC) | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase. | DB-5MS, or similar non-polar columns.[4] | Resolution: High for volatile and thermally stable compounds. Sensitivity: Very high with detectors like MS. Limitation: Requires derivatization for thermally labile compounds.[11] |
| Supercritical Fluid Chromatography (SFC) | Partitioning between a supercritical fluid mobile phase and a solid stationary phase. | Chiral (e.g., polysaccharide-based).[18][19] | Speed: Faster than HPLC. "Green" Chemistry: Reduced organic solvent consumption.[13] Efficiency: High separation efficiency.[14] |
| Nuclear Magnetic Resonance (NMR) | Absorption of radiofrequency radiation by nuclei in a magnetic field. | Not applicable. | Structural Information: Provides unambiguous identification. Quantitative: Can be used for absolute quantification. Non-destructive: Sample can be recovered. Limitation: Lower sensitivity compared to chromatographic methods.[17] |
Logical Relationships in Method Development
The development of a robust analytical method for isomeric purity involves a logical progression from initial screening to full validation.
Caption: Logical flow of analytical method development.
Conclusion
The determination of the isomeric purity of formylphenyl carbamates is a critical aspect of quality control in the pharmaceutical and chemical industries. This guide has provided a comparative overview of the most relevant analytical techniques, including HPLC, GC, SFC, and NMR. The choice of the optimal method depends on the specific requirements of the analysis, including the desired sensitivity, resolution, and available instrumentation. By following the detailed protocols and understanding the causality behind the experimental choices, researchers and scientists can develop and validate robust methods to ensure the quality and safety of their products.
References
- 1. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 2. youtube.com [youtube.com]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. benchchem.com [benchchem.com]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral separation of tamsulosin isomers by HPLC using cellulose tris (3,5-dimethhylphenylcarbamate) as a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. scispec.co.th [scispec.co.th]
- 10. Trace level determinations of carbamate pesticides in surface water by gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cris.unibo.it [cris.unibo.it]
- 13. selvita.com [selvita.com]
- 14. news-medical.net [news-medical.net]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fagg.be [fagg.be]
A Senior Application Scientist's Guide to Catalyst Efficiency in Reactions with tert-Butyl (3-formylphenyl)carbamate
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the intricate world of organic synthesis, the choice of a catalyst can be the determining factor between a high-yielding, efficient reaction and a laborious, low-outcome process. This guide provides an in-depth analysis and comparison of various catalytic systems for key transformations involving tert-Butyl (3-formylphenyl)carbamate, a versatile building block in medicinal chemistry and materials science. Our focus is on providing not just data, but a foundational understanding of the principles guiding catalyst selection, supported by detailed experimental protocols.
Introduction: The Role of this compound in Modern Synthesis
This compound serves as a crucial intermediate, featuring a Boc-protected amine and a reactive aldehyde functionality. This unique combination allows for sequential or orthogonal transformations, making it a valuable precursor for a diverse range of molecular architectures. The efficiency of reactions at the formyl group is paramount for the successful synthesis of target molecules. This guide will explore three primary classes of reactions involving this substrate: reductive amination, carbon-carbon bond-forming reactions, and oxidation, benchmarking the performance of various catalysts in each category.
I. Reductive Amination: Forging the C-N Bond
Reductive amination is a cornerstone of amine synthesis, and the choice of catalyst profoundly impacts yield, selectivity, and substrate scope. Here, we compare common catalytic systems for the reductive amination of this compound with a model primary amine, benzylamine.
Catalyst Performance Comparison: Reductive Amination
| Catalyst System | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 10% Pd/C | H₂ (1 atm) | Methanol | 25 | 12 | >95 | Adapted from[1] |
| NaBH(OAc)₃ | - | Dichloromethane | 25 | 3-12 | ~90 | Adapted from[2] |
| Co-based composite | H₂ (100 bar) | Methanol | 100 | 4 | 72-96 | [3] |
| Iron Catalyst | H₂ (6.5 MPa) | aq. NH₃ | 140 | 20 | High | [4][5] |
| Organocatalyst (Thiamine HCl) | - | Solvent-free | 60 | - | High | General Protocol |
Discussion of Reductive Amination Catalysts:
Palladium on Carbon (Pd/C) remains the gold standard for catalytic hydrogenation due to its high efficiency and relatively low cost. Under a hydrogen atmosphere, it facilitates the reduction of the in situ formed imine to the corresponding secondary amine with excellent yields. The mild reaction conditions make it compatible with the Boc-protecting group.
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, favored for its operational simplicity as it does not require a pressurized hydrogen atmosphere. It is particularly useful for acid-sensitive substrates.
Cobalt-based composites and Iron catalysts represent more sustainable and earth-abundant alternatives to precious metal catalysts. While they may require higher temperatures and pressures, they offer high yields and are gaining traction in green chemistry applications.[3][4][5]
Organocatalysts , such as Thiamine Hydrochloride, offer a metal-free alternative for reductive amination, proceeding under solvent-free conditions.
Mechanistic Insight: Reductive Amination
The reaction proceeds via the initial formation of a Schiff base (imine) from the condensation of the aldehyde and the amine. The catalyst then facilitates the reduction of the imine to the final amine product.
Caption: General workflow for catalytic reductive amination.
II. Carbon-Carbon Bond Formation: Expanding the Carbon Skeleton
The formyl group of this compound is a versatile handle for constructing new carbon-carbon bonds through reactions like the Knoevenagel condensation and the Henry reaction.
Catalyst Performance Comparison: Knoevenagel Condensation with Malononitrile
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 2 h | High | General Protocol |
| n-Fe₃O₄/PVAm nanocomposite | Solvent-free | - | - | High | [6] |
| Triphenylphosphine | Solvent-free | - | - | Excellent | [7] |
| KMgF₃ | - | - | - | High | [8] |
Discussion of Knoevenagel Condensation Catalysts:
The Knoevenagel condensation is a base-catalyzed reaction. Simple organic bases like piperidine are often sufficient to achieve high yields. However, the field is increasingly moving towards heterogeneous and more environmentally benign catalysts.
Nanocomposites like n-Fe₃O₄/PVAm and solid bases such as KMgF₃ offer the advantages of easy separation and recyclability.[6][8] Triphenylphosphine has also been shown to be an effective organocatalyst for this transformation under solvent-free conditions, providing excellent yields.[7]
Mechanistic Insight: Knoevenagel Condensation
The base catalyst deprotonates the active methylene compound (e.g., malononitrile) to form a carbanion. This nucleophile then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the α,β-unsaturated product.
Caption: Mechanism of the base-catalyzed Knoevenagel condensation.
Catalyst Performance Comparison: Henry (Nitroaldol) Reaction with Nitromethane
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Basic Anion in Chiral Copper(II) Complex | DCE | - | - | up to 98% | [9] |
| Solid Base Catalysts (e.g., LDHs) | Solvent-free (Microwave) | - | < 10 min | up to 99% | [10] |
Discussion of Henry Reaction Catalysts:
The Henry reaction is also base-catalyzed and is a powerful tool for forming β-nitro alcohols, which are precursors to amino alcohols and other valuable compounds. Chiral metal complexes, such as copper(II) complexes with basic anions , can provide high yields and enantioselectivity.[9] Solid base catalysts , like layered double hydroxides (LDHs), are effective and can be utilized under green conditions, such as microwave irradiation without a solvent, leading to very high yields in short reaction times.[10]
III. Oxidation to Carboxylic Acid
The oxidation of the aldehyde functionality to a carboxylic acid is a fundamental transformation. For this compound, this yields 3-(tert-butoxycarbonylamino)benzoic acid, another important synthetic intermediate.
Catalyst Performance Comparison: Oxidation
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Carbonaceous bio-based materials | - | Subcritical Water | 300 | 6 | 59 | [11] |
| Desulfovibrio strains | - | - | - | - | Oxidized | [12] |
Discussion of Oxidation Catalysts:
The oxidation of substituted benzaldehydes can be achieved through various methods. Green chemistry approaches are gaining prominence, such as the use of carbonaceous bio-based materials in subcritical water , which avoids the need for traditional, often toxic, oxidizing agents.[11] Biocatalytic methods, for example using Desulfovibrio strains , also represent a sustainable route to the corresponding benzoic acids.[12]
Experimental Protocols
Detailed Protocol: Reductive Amination using Palladium on Carbon (Pd/C)
This protocol is a representative procedure for the reductive amination of this compound with benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
10% Palladium on Carbon (10% w/w)
-
Methanol (sufficient to dissolve the starting material)
-
Hydrogen gas supply
Procedure:
-
To a round-bottom flask, add this compound and dissolve it in methanol.
-
Add benzylamine to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Carefully add 10% Pd/C to the reaction mixture.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon drying. Keep the filter cake wet with methanol during filtration.
-
Wash the filter cake with methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Caption: Experimental workflow for Pd/C catalyzed reductive amination.
Conclusion and Future Outlook
The selection of an appropriate catalyst for reactions involving this compound is critical for achieving optimal results. While traditional catalysts like palladium on carbon offer high efficiency and reliability for reductive amination, emerging sustainable alternatives based on earth-abundant metals and organocatalysts are showing great promise. For C-C bond-forming reactions such as the Knoevenagel and Henry reactions, a variety of effective base catalysts are available, with heterogeneous systems offering advantages in terms of recyclability and green chemistry.
The future of catalysis in this field will likely focus on the development of highly selective, recyclable, and environmentally benign catalytic systems. As the demand for complex and functionalized molecules in the pharmaceutical and materials science industries continues to grow, the role of innovative catalysis will become even more crucial. This guide serves as a foundational resource to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. Chemoselective Reductive Aminations in Aqueous Nanoreactors Using Parts per Million Level Pd/C Catalysis [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 11. One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water [mdpi.com]
- 12. Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
